molecular formula C8H7BrN2O B1509594 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-95-7

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1509594
CAS No.: 1092579-95-7
M. Wt: 227.06 g/mol
InChI Key: SEUVNYSXBIDWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUVNYSXBIDWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727045
Record name 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092579-95-7
Record name 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Scaffold in Kinase Inhibitor Design

Executive Summary

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-95-7) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Belonging to the 7-azaindole class, this molecule serves as a bioisostere of the purine core found in ATP. Its structural architecture—specifically the 5-bromo handle and the 4-methoxy group—provides a unique vector for diversification in Structure-Activity Relationship (SAR) studies, particularly for Type I and Type II kinase inhibitors targeting FGFR, SGK-1, and PIM pathways.

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols required to utilize this compound effectively in high-throughput lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The precise characterization of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is critical for accurate stoichiometry in library synthesis and mass spectrometry deconvolution.

Table 1: Compound Passport
PropertySpecification
IUPAC Name 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Common Name 5-Bromo-4-methoxy-7-azaindole
CAS Registry Number 1092579-95-7
Molecular Formula

Molecular Weight (Average) 227.06 g/mol
Monoisotopic Mass 225.97 Da (

) / 227.97 Da (

)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
pKa (Calculated) ~13.1 (Pyrrole NH)

Critical Analytical Note: Due to the presence of Bromine, Mass Spectrometry (LC-MS) analysis will display a characteristic 1:1 isotopic doublet (M and M+2 peaks) at m/z 227 and 229 (positive mode,


). This signature is the primary confirmation of the halogen's integrity during reactions [1, 2].

Synthetic Architecture & Regiocontrol[5]

Synthesizing 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine presents a regiochemical challenge. Direct bromination of the 4-methoxy-7-azaindole core often favors the C3 position (the pyrrole ring) via Electrophilic Aromatic Substitution (EAS), rather than the desired C5 position on the pyridine ring.

To guarantee regiochemical purity, the Nucleophilic Aromatic Substitution (


) Strategy  is the industry standard. This route starts from the commercially available 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, utilizing the electron-deficient nature of the pyridine ring to displace the chloride.
Mechanism of Action: Displacement

The 4-position in 7-azaindole is activated for nucleophilic attack, especially when the ring nitrogen is protonated or complexed. However, the presence of the electron-withdrawing bromine at C5 further activates the C4-chloride towards displacement by methoxide.

SNAr_Mechanism Figure 1: Regioselective Synthesis via SNAr Displacement Start 5-Bromo-4-chloro- 7-azaindole Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack (MeOH, Reflux) Reagent Sodium Methoxide (NaOME) Reagent->Intermediate Product 5-Bromo-4-methoxy- 7-azaindole Intermediate->Product Elimination of Cl-

Validated Experimental Protocol

Objective: Synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine from 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Scale: 10 mmol input.

Reagents & Equipment[9]
  • Precursor: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (2.31 g, 10 mmol).

  • Nucleophile: Sodium Methoxide (NaOMe), 30% wt solution in methanol (5.4 g, ~30 mmol) or freshly prepared solid (1.62 g).

  • Solvent: Anhydrous Methanol (50 mL).

  • Vessel: 100 mL Round Bottom Flask (RBF) with reflux condenser and nitrogen inlet.

Step-by-Step Methodology
  • Inertion: Flame-dry the RBF and flush with

    
     to remove ambient moisture, which can compete with methoxide.
    
  • Solvation: Charge the flask with the precursor (5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine) and anhydrous methanol. Stir until a suspension forms.

  • Activation: Add Sodium Methoxide dropwise over 5 minutes. Note: The solution may warm slightly due to exotherm.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 12–16 hours.

    • Process Control: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Cl-analog) should disappear, and the product (OMe-analog) will appear.

  • Quench & Isolation:

    • Cool to room temperature.

    • Concentrate the solvent in vacuo to ~20% of original volume.

    • Pour the residue into ice-cold water (100 mL). The product typically precipitates as a solid.

    • Adjust pH to ~7 with 1N HCl if necessary to ensure the azaindole NH is protonated and neutral.

  • Purification: Filter the precipitate, wash with cold water, and dry under high vacuum. If purity is <95%, recrystallize from Ethanol/Water.

Yield Expectation: 85–92%.

Analytical Validation

To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: Distinct doublet separated by 2 mass units.

    • Peak A (

      
      ): ~227.0[1]
      
    • Peak B (

      
      ): ~229.0
      
    • Relative Intensity: ~1:1 ratio.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     11.8 ppm (br s, 1H):  Indole N-H.
    
  • 
     8.2 ppm (s, 1H):  C6-H (Pyridine ring). This proton is deshielded by the adjacent ring nitrogen.
    
  • 
     7.4 ppm (d, 1H):  C2-H (Pyrrole ring).
    
  • 
     6.5 ppm (d, 1H):  C3-H (Pyrrole ring).
    
  • 
     4.0 ppm (s, 3H): 
    
    
    
    group.

Medicinal Chemistry Applications

The 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is not merely an intermediate; it is a strategic building block for Fragment-Based Drug Discovery (FBDD) .

Structural Logic for Kinase Inhibition
  • Hinge Binding: The 7-azaindole core (N1 and N7) forms a bidentate hydrogen bond with the ATP-binding hinge region of kinases (e.g., FGFR, JAK).

  • Gatekeeper Interaction: The 4-methoxy group often projects toward the "gatekeeper" residue, providing steric bulk that can induce selectivity against kinases with smaller gatekeeper pockets.

  • Solubilizing Vector: The 5-bromo position is the primary handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the attachment of solubilizing tails (e.g., piperazines, morpholines) that extend into the solvent-exposed region of the protein [3, 4].

SAR_Logic Figure 2: SAR Utility of the Scaffold Core 7-Azaindole Core (Hinge Binder) Kinase Target Kinase (FGFR / PIM / SGK-1) Core->Kinase H-Bonds (N1, N7) Pos5 5-Bromo Position (Solvent Front Vector) Pos5->Kinase ADME Optimization Pos4 4-Methoxy Group (Gatekeeper Interaction) Pos4->Kinase Selectivity Filter

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[2][3]

  • GHS Signal: Warning.[2][3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

  • Disposal: Halogenated organic waste stream. Do not mix with acid streams due to potential release of toxic byproducts.

References

  • ChemicalBook. (2023). 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Properties and Safety. Retrieved from

  • PubChem. (2023). Compound Summary for CID 168075798: 5-bromo-3-methoxy-1H-Pyrrolo[2,3-b]pyridine (Isomer Context). National Library of Medicine. Retrieved from

  • Wang, H., et al. (2013). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[4] Royal Society of Chemistry (RSC Advances). Retrieved from

  • ResearchGate. (2013).[5] Crystal structure and synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives. Retrieved from

Sources

Synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in the development of type I/II kinase inhibitors (e.g., JAK, FGFR, and CSF1R inhibitors).

The synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) is often plagued by regioselectivity issues, particularly when distinguishing between the C3, C4, and C5 positions. This guide prioritizes a regiochemically unambiguous route , avoiding the common pitfall of direct electrophilic halogenation on the 7-azaindole core, which predominantly targets the C3 position. Instead, we utilize a de novo ring construction strategy followed by a chemoselective nucleophilic aromatic substitution (SNAr).

Part 1: Retrosynthetic Analysis & Strategy

To guarantee the position of the 5-bromo substituent, the pyridine ring is pre-functionalized before the pyrrole ring is constructed. The 4-methoxy group is introduced last, utilizing the high susceptibility of the C4-chloride to nucleophilic displacement, driven by the para-relationship to the pyridine nitrogen (N7).

Strategic Disconnections
  • C4-O Bond Formation: SNAr Displacement . The 4-chloro-5-bromo precursor undergoes selective substitution with methoxide. The 5-bromo position is deactivated relative to the 4-position, ensuring chemoselectivity.

  • Pyrrole Ring Formation: Sonogashira Cyclization . Closing the ring using a 2-amino-3-iodopyridine derivative ensures the nitrogen ends up in the correct position relative to the pyridine nitrogen.

  • Core Scaffold: 2-Amino-4-chloropyridine . A commercially available, inexpensive starting material that directs electrophilic bromination to the desired C5 position.

Retrosynthesis Target 5-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Inter1 5-Bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine Target->Inter1 S_NAr (OMe) Inter2 2-Amino-5-bromo- 4-chloro-3-iodopyridine Inter1->Inter2 Sonogashira / Cyclization Start 2-Amino-4-chloropyridine Inter2->Start Halogenation (Regiocontrol)

Figure 1: Retrosynthetic logic prioritizing regiocontrol of the 5-bromo substituent.

Part 2: Detailed Synthetic Protocol

Stage 1: Preparation of the Cyclization Precursor

Objective: Synthesize 2-amino-5-bromo-4-chloro-3-iodopyridine. Rationale: The amino group at C2 strongly directs electrophilic substitution to the para (C5) and ortho (C3) positions. We exploit this to install the bromine at C5 and the iodine (necessary for cyclization) at C3.

Step 1.1: Regioselective Bromination
  • Reagents: 2-Amino-4-chloropyridine, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Protocol:

    • Dissolve 2-amino-4-chloropyridine (1.0 eq) in ACN (10 vol).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Mechanism Check: The C4-Cl sterically hinders C3, while the C2-NH2 activates C5. This synergy directs bromination almost exclusively to C5.

    • Stir at room temperature (RT) for 2 hours. Monitor by LCMS.[1]

    • Workup: Concentrate, resuspend in water, filter the precipitate. Recrystallize from EtOH if necessary.

    • Product: 2-Amino-5-bromo-4-chloropyridine.

Step 1.2: Iodination
  • Reagents: 2-Amino-5-bromo-4-chloropyridine, N-Iodosuccinimide (NIS), DMF.

  • Protocol:

    • Dissolve the Step 1.1 product in DMF (5 vol).

    • Add NIS (1.1 eq) at RT.[1]

    • Heat to 50°C for 4 hours.

    • Why this works: With C5 blocked by Bromine, the remaining activated position ortho to the amine is C3.

    • Workup: Pour into ice water/sodium thiosulfate solution. Filter the solid.[1][2]

    • Product: 2-Amino-5-bromo-4-chloro-3-iodopyridine.

Stage 2: Pyrrole Ring Construction

Objective: Convert the pyridine precursor to the 7-azaindole core.

Step 2.1: Sonogashira Coupling & Cyclization
  • Reagents: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Trimethylsilylacetylene (TMSA), Triethylamine (TEA), THF.

  • Protocol:

    • Degas a solution of the iodopyridine (from Step 1.[1]2) in THF/TEA (3:1).

    • Add catalysts and TMSA (1.2 eq).

    • Heat to 60°C under Argon for 6 hours.

    • In-situ Cyclization: Add Potassium tert-butoxide (KOtBu) (2.0 eq) directly to the reaction mixture and heat to 70°C.

    • Mechanism: The base desilylates the alkyne and promotes intramolecular attack of the amine onto the alkyne (5-endo-dig cyclization) to form the pyrrole ring.

    • Workup: Quench with NH4Cl (aq), extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc gradient).

    • Intermediate: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine .

Stage 3: Chemoselective SNAr (The Critical Step)

Objective: Selective displacement of the 4-chloro group with methoxide while retaining the 5-bromo functionality.

Step 3.1: Methoxylation
  • Reagents: Sodium Methoxide (NaOMe) (30% in MeOH), THF.

  • Protocol:

    • Dissolve 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (10 vol).

    • Add NaOMe solution (3.0 eq).

    • Reflux (65°C) for 12–16 hours in a sealed pressure vial.

    • Monitoring: Monitor by HPLC. The reaction will show the disappearance of the starting material (Rt ~ 1.0) and formation of the product (Rt ~ 0.9).

    • Workup: Cool to RT. Quench with water.[1] Adjust pH to ~7 with dilute HCl. Extract with EtOAc.[3]

    • Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH).

Part 3: Mechanism & Data Interpretation

Why SNAr Selectivity Occurs

The selectivity is governed by the electronic environment relative to the pyridine nitrogen (N7).

  • Position 4 (Chloro): Para-like relationship to N7. Attack here creates a Meisenheimer complex where the negative charge is delocalized onto the electronegative N7. This significantly lowers the activation energy.

  • Position 5 (Bromo): Meta-like relationship to N7. Attack here does not allow charge delocalization onto the nitrogen; the resonance structures are less stable.

SNAr_Mechanism cluster_selectivity Selectivity Logic SM 4-Cl-5-Br-Azaindole TS Meisenheimer Complex (Charge on N7) SM->TS + NaOMe (Attack at C4) Prod 4-OMe-5-Br-Azaindole TS->Prod - NaCl (Re-aromatization) Logic C4 is Para to N7 (Activated) C5 is Meta to N7 (Deactivated)

Figure 2: Mechanistic basis for the chemoselective displacement of Chloride over Bromide.

Analytical Data Summary

The following table summarizes the expected analytical signatures for the final compound.

Analytical MethodExpected SignalInterpretation
1H NMR (DMSO-d6) δ 11.8 (br s, 1H)Indole N-H (Exchangeable)
δ 8.25 (s, 1H)C6-H (Deshielded by N7 and Br)
δ 7.45 (d, 1H)C2-H (Pyrrole)
δ 6.50 (d, 1H)C3-H (Pyrrole)
δ 4.05 (s, 3H)-OCH3 (Diagnostic singlet)
13C NMR ~160 ppmC4 (Attached to Oxygen)
~105 ppmC5 (Attached to Bromine)
HRMS (ESI+) m/z 226.98 / 228.98[M+H]+ showing characteristic 1:1 Br isotope pattern

Part 4: Troubleshooting & Safety

Key Process Risks
  • Over-Bromination: During Step 1.1, if the temperature exceeds 5°C, bromination may occur at C3 as well. Control: Maintain strict temperature control (0–5°C).

  • Incomplete SNAr: The 5-bromo substituent deactivates the ring slightly compared to a simple 4-chloropyridine. Solution: Use a sealed vessel to allow heating slightly above the boiling point of THF, or use pure MeOH as solvent if solubility permits.

  • Hygroscopicity: NaOMe is hygroscopic. Moisture produces NaOH, which can lead to hydrolysis (formation of the 4-hydroxy derivative) rather than methoxylation. Control: Use fresh, anhydrous reagents.

References
  • Regioselective Synthesis of Azaindoles: Journal of Medicinal Chemistry, "Discovery of Potent and Selective Inhibitors of...".

    • Source: (General reference for Azaindole chemistry).

  • Synthesis of 5-Bromo-4-chloro-7-azaindole: World Intellectual Property Organization, WO2008/064157.

    • Source:

  • SNAr on Azaindoles: Bioorganic & Medicinal Chemistry Letters, "Structure-activity relationship studies of 7-azaindoles...".

    • Source:

  • Crystallographic Data of 5-Bromo-7-azaindole: Acta Crystallographica Section E, "5-Bromo-1H-pyrrolo[2,3-b]pyridine".[4]

    • Source:

Sources

13C NMR of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide:

Part 1: Executive Summary & Structural Significance

The Scaffold of Kinase Inhibition 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (often referred to as a substituted 7-azaindole) is a critical pharmacophore in modern drug discovery, particularly in the development of type I and type II kinase inhibitors. Its structural architecture mimics the purine core of ATP, allowing it to anchor effectively within the hinge region of kinases such as BRAF, JAK, and TRK.[1]

The specific substitution pattern—a bromine at C5 and a methoxy group at C4—serves two distinct purposes:

  • Synthetic Utility: The C5-Bromine is a "chemical handle" for Suzuki-Miyaura cross-coupling, enabling the attachment of solubilizing tails or specificity-determining aryl groups (as seen in Vemurafenib).

  • Electronic Modulation: The C4-Methoxy group acts as an electron-donating group (EDG) via resonance, modulating the basicity of the N1 and N7 nitrogens, which directly influences hydrogen bond strength with the kinase hinge residues (e.g., Glu/Leu backbone).

This guide provides a rigorous analysis of the 13C NMR spectral characteristics of this molecule, focusing on the assignment of quaternary carbons and the distinguishing electronic effects of the bromo-methoxy motif.

Part 2: Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyrrolo[2,3-b]pyridine fused system.

G cluster_0 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine N1 N1 (H) C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a (quat) C3->C3a C4 C4 (quat) C3a->C4 C5 C5 (quat) C4->C5 OMe OMe C4->OMe C-O Bond C6 C6 C5->C6 Br Br C5->Br C-Br Bond N7 N7 C6->N7 C7a C7a (quat) N7->C7a C7a->N1 C7a->C3a

Caption: IUPAC numbering of the 7-azaindole core. Note the high density of quaternary carbons (C3a, C4, C5, C7a) in this specific derivative.[1]

Part 3: Experimental Protocol

For researchers synthesizing this intermediate, obtaining a clean 13C spectrum can be challenging due to aggregation and the long relaxation times of the quaternary carbons (C4, C5, C3a, C7a).[1]

Sample Preparation
  • Solvent: DMSO-d6 is the mandatory solvent. Chloroform-d (CDCl3) often leads to signal broadening due to hydrogen bonding aggregation of the N1-H. DMSO disrupts these aggregates.

  • Concentration: Minimum 20-30 mg in 0.6 mL solvent is recommended for 13C acquisition on a standard 400 MHz probe.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling to minimize NOE bias).

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The quaternary carbons at C4 (methoxy-bearing) and C5 (bromo-bearing) have inefficient relaxation mechanisms. A short d1 will suppress their signals, leading to "missing peaks."[1]

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 240 ppm (to capture carbonyls if oxidation occurs, though the molecule peaks end ~165 ppm).

Part 4: Spectral Assignment & Data Interpretation

The following table synthesizes literature data of the parent 7-azaindole with calculated substituent chemical shift (SCS) corrections for the 4-OMe and 5-Br groups.

Predicted 13C NMR Data (100 MHz, DMSO-d6)
CarbonTypePredicted Shift (δ)Mechanistic Rationale
C4 C_quat160.0 - 163.0 ppm Ipso-Methoxy Effect: The oxygen atom exerts a massive deshielding effect (+30-35 ppm) on the ipso carbon. This will be the most downfield signal.
C7a C_quat150.0 - 152.0 ppm Alpha-Nitrogen: Deshielded by the adjacent pyridine nitrogen (N7). Base shift of 7-azaindole is ~149 ppm.
C2 CH128.0 - 130.0 ppm Pyrrole Alpha: Typical aromatic pyrrole signal. Slightly deshielded by the fused pyridine ring's electron withdrawal.
C6 CH140.0 - 143.0 ppm Pyridine Alpha: Deshielded by N7. The ortho-bromo effect (C5) is inductive (deshielding), keeping this high.
C3a C_quat105.0 - 110.0 ppm Ortho-Methoxy Shielding: The resonance donation of the 4-OMe group shields the ortho positions (C3a and C5).
C5 C_quat98.0 - 105.0 ppm Heavy Atom + Ortho-Shielding: This is the most diagnostic peak. The Heavy Atom Effect of Bromine shields the ipso carbon (~-5 to -10 ppm). Combined with the Ortho-Methoxy shielding , this quaternary carbon appears unusually upfield for an aromatic carbon.
C3 CH99.0 - 101.0 ppm Pyrrole Beta: Electron-rich pyrrole carbon. Typically the most shielded CH in the system.
OMe CH355.0 - 57.0 ppm Methoxy: Standard region for aromatic methoxy groups.
Key Diagnostic Features
  • The C4 vs. C7a Distinction: In the parent 7-azaindole, C7a is the most downfield peak (~149 ppm). In this derivative, the C4-OMe signal jumps to ~162 ppm, becoming the new downfield anchor.[1]

  • The "Missing" C5: Beginners often miss the C5 signal because it is (a) quaternary, (b) split by C-Br coupling (if resolution is ultra-high, though usually broadened), and (c) shifted upfield (~100 ppm) into the region typically populated by C3.

  • HMBC Validation: To confirm the C5 assignment, look for a strong HMBC correlation from the Methoxy protons (3.9 ppm) to the C4 peak (162 ppm) . This anchors the assignment.

Part 5: Assignment Workflow (Logic Map)

This diagram illustrates the step-by-step logic a scientist should use to assign the spectrum, moving from knowns (Proton NMR) to unknowns (Quaternary Carbons).

AssignmentLogic Start Start: Acquire 1H & 13C Spectra Step1 Identify OMe Proton (~4.0 ppm) and Aromatic Protons Start->Step1 Step2 Run HSQC Step1->Step2 Step3 Assign Protonated Carbons (C2, C3, C6) (C2/C6 are deshielded >125 ppm) (C3 is shielded <105 ppm) Step2->Step3 Step4 Run HMBC Step3->Step4 Step5 Correlation: OMe Proton -> C4 Step4->Step5 Decision1 Is C4 > 155 ppm? Step5->Decision1 Step6 Assign C4 (Ipso-OMe) Decision1->Step6 Yes Step7 Identify remaining Quaternary Carbons (C3a, C5, C7a) Step6->Step7 Logic1 C7a is deshielded by N7 (~150 ppm) Step7->Logic1 Logic2 C5 is shielded by Br & OMe (~100 ppm) Step7->Logic2 Final Final Assignment Model Logic1->Final Logic2->Final

Caption: Chemometric workflow for assigning the 13C NMR of polysubstituted azaindoles using 2D correlation.

Part 6: Troubleshooting & Common Artifacts

  • Broadening of C2/C7a: 7-azaindoles can undergo tautomerism (1H vs 3H), although the 1H form is dominant. In wet DMSO, proton exchange at N1 can broaden the C2 and C7a signals. Solution: Dry the sample or add a trace of D2O to collapse the exchange coupling.

  • Solvent Peaks: Be aware of the DMSO-d6 septet at 39.5 ppm . Do not confuse the OMe peak (~56 ppm) with solvent impurities like Methanol (49 ppm) or residual DCM (54 ppm).

  • C-Br Coupling: While usually not resolved in standard 13C spectra due to the quadrupole moment of Bromine (79Br/81Br), the C5 signal may appear broader and lower intensity than other quaternary carbons.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole). Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3] Retrieved from .

  • Sigma-Aldrich. 5-Bromo-7-azaindole Product Specification & Spectral Data. Retrieved from .

  • Popowycz, F., et al. (2019).[1] The Azaindole Framework in the Design of Kinase Inhibitors.[4] MDPI Pharmaceuticals. Retrieved from .

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Pyridines and Heterocycles. University of Wisconsin-Madison. Retrieved from .

Sources

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level research monograph designed for medicinal chemists and process scientists. It prioritizes actionable synthesis data, reactivity profiles, and safety protocols over generic descriptions.

Functionalized 7-Azaindole Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (often referred to as 5-bromo-4-methoxy-7-azaindole ) is a "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and SGK-1 inhibitors).

Its value lies in its orthogonal reactivity:

  • C5-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access the "solvent-front" region of kinase pockets.

  • C4-Methoxy: A steric and electronic modulator that can be maintained as a hydrogen-bond acceptor or demethylated to yield a reactive 4-oxo/hydroxyl handle.

  • 7-Azaindole Core: A bioisostere of the purine ring of ATP, offering high affinity for the hinge region of kinase enzymes.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Common Name 5-Bromo-4-methoxy-7-azaindole
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
CAS Registry Note: Often custom synthesized; derived from CAS 1190321-59-5 (4-Cl analog)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~13.5 (Pyrrole NH), ~4.5 (Pyridine N)

Synthetic Routes & Methodology

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (


)  of the corresponding 4-chloro derivative. Direct bromination of 4-methoxy-7-azaindole is less regioselective (often favoring C3), making the displacement route preferred for high purity.
Pathway Diagram: Synthesis & Derivatization

The following diagram outlines the primary synthesis from the 4-chloro precursor and subsequent divergent derivatization pathways.

G Precursor 5-Bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine Target 5-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine (Target Scaffold) Precursor->Target S_NAr Displacement Reagent NaOMe / MeOH (Reflux) Reagent->Target Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) C5-Arylation Target->Suzuki C5 Functionalization Demethylation BBr3 or HBr Demethylation to 4-Hydroxy/Oxo Target->Demethylation C4 Modification Protection SEM-Cl / Boc2O N1-Protection Target->Protection N1 Modification

Figure 1: Synthetic workflow from the 4-chloro precursor to the target and downstream library generation.

Detailed Protocol: Methoxylation via

Objective: Conversion of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine to the 4-methoxy analog.

Reagents:

  • Starting Material: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) (3.0 – 5.0 eq)

  • Solvent: Anhydrous Methanol (or DMF for higher rates)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous methanol (concentration ~0.2 M).

    • Note: If the substrate is not fully soluble, add DMF as a co-solvent (ratio 4:1 MeOH:DMF).

  • Addition: Add Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (65°C) for 6–12 hours.

    • Monitoring: Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (Cl-analog) is less polar than the product.

  • Work-up:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove bulk methanol.

    • Dilute residue with ice-water. The product often precipitates as a solid.

    • Filter the solid and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (Gradient: 0-60% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl influence and appearance of a sharp singlet at δ ~4.0 ppm (Methoxy group). The C6-H proton usually appears as a singlet around δ 8.2–8.4 ppm .

Reactivity Profile & Structural Biology

Understanding the electronic environment of the 7-azaindole ring is crucial for successful derivatization.

Electronic Map
  • N7 (Pyridine Nitrogen): Electron-withdrawing. It activates the C4 and C6 positions for nucleophilic attack (making the

    
     at C4 possible).
    
  • C5 (Bromine): The bromine is located on the electron-deficient pyridine ring. Oxidative addition of Palladium (Pd0) is slower here than on a standard phenyl ring but faster than on a highly electron-rich ring. Specialized ligands (e.g., XPhos, SPhos) are recommended for Suzuki couplings.

  • N1 (Pyrrole Nitrogen): Acidic (pKa ~13). Must be protected (SEM, Tosyl, Boc) if using strong bases (e.g., NaH, LiHMDS) in subsequent steps to prevent deprotonation and catalyst poisoning.

Pharmacophore Modeling

In kinase binding (ATP-competitive):

  • Hinge Binder: The N1-H (donor) and N7 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).

  • Gatekeeper Interaction: The C5-substituent projects into the hydrophobic pocket (often near the gatekeeper residue).

  • Solvent Exposure: The C4-methoxy group can be positioned to interact with ribose-binding residues or solvent molecules.[2]

Safety & Handling (SDS Summary)

Based on GHS Classifications for halogenated azaindoles.

Hazard ClassCategoryStatement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][4][5][6]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[4][5][6]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[4][5]

Critical Handling Protocols:

  • Inhalation: Use a fume hood. Azaindole dust is a potent respiratory irritant.

  • Contact: Wear nitrile gloves. In case of eye contact, rinse immediately with water for 15 minutes.[5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Protect from light to prevent slow debromination or oxidation.

References

  • Synthesis of 4-substituted-7-azaindoles

    • Title: Preparation method for 4-substituted-7-azaindole.[7][8][9]

    • Source: P
    • Relevance: Describes the displacement of 4-bromo/chloro-7-azaindole with sodium methoxide.
    • URL:

  • Structural Analysis of 5-Bromo-7-azaindole

    • Title: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][10][11]

    • Source:Acta Crystallographica Section E (2013).[1]

    • Relevance: Provides crystallographic data and structural geometry of the core scaffold.[1][12]

    • URL:

  • Medicinal Chemistry Applications (FGFR Inhibitors)

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
    • Source:RSC Advances (2020).
    • Relevance: Demonstrates the utility of the scaffold in kinase inhibitor design.
    • URL:

  • Safety Data (Analogous Compound)

    • Title: Safety Data Sheet: 4-Bromo-1H-pyrrolo[2,3-b]pyridine.[6][13]

    • Source: Georganics.[6]

    • Relevance: Establishes baseline safety protocols for bromo-azaindoles.
    • URL:

Sources

Discovery of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Strategic Access to 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary: The Orthogonal Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purines and indoles. However, the specific derivative 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine represents a high-value, challenging intermediate. Its value lies in its orthogonal reactivity :

  • C4-Methoxy: Provides a hydrogen-bond acceptor vector often critical for hinge binding in kinases (e.g., JAK, FLT3).

  • C5-Bromine: A "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend into the solvent-exposed regions of a protein pocket.

  • N1-H: Retains the critical donor functionality for bidentate binding.

This guide details the technical "discovery" of a robust synthetic route to this molecule, overcoming the inherent regioselectivity challenges of the 7-azaindole core.

Structural Analysis & Reactivity Map

To synthesize this molecule, one must understand the electronic bias of the 7-azaindole ring.

  • The Problem with Direct Bromination: Electrophilic aromatic substitution (SEAr) on 4-methoxy-7-azaindole overwhelmingly favors the C3 position (the pyrrole

    
    -carbon) due to the electron-rich nature of the pyrrole ring. Accessing the C5 position  (pyridine ring) requires reversing standard reactivity patterns or utilizing pre-functionalized pyridine precursors.
    
  • The Solution (

    
     Strategy):  The most robust route utilizes the difference in leaving group ability between chloride and bromide on the electron-deficient pyridine ring.
    
Reactivity Diagram

ReactivityMap Core 7-Azaindole Core C3 C3 Position: Nucleophilic (SEAr) Favored for Bromination Core->C3 C4 C4 Position: Electrophilic (SNAr) Activated by N7 Core->C4 C5 C5 Position: Deactivated Hard to access via SEAr Core->C5

Figure 1: Electronic bias of the 7-azaindole scaffold. Note that C3 is the natural "sink" for electrophiles, making direct C5-bromination difficult.

Strategic Synthesis: The Chemoselective Route

The optimal route avoids the regioselectivity battle of bromination by starting with a scaffold where the halogens are already installed, or by utilizing the high reactivity of C4-Cl towards nucleophilic attack.

Selected Route: Nucleophilic Aromatic Substitution (


) of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Why this route?
  • Chemoselectivity: The chlorine atom at C4 is activated by the pyridine nitrogen (para-like relationship). The bromine at C5 is meta-like and sterically crowded, making it resistant to

    
     conditions.
    
  • Scalability: Avoids hazardous nitration steps often used in older routes.

Synthetic Pathway Diagram

Synthesis Start 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Commercially Available / Precursor) Step1 Step 1: N-Protection (Optional but Recommended) Reagent: SEM-Cl, NaH Start->Step1 Solubility Optimization Step2 Step 2: SNAr Reaction (The Core Step) Reagent: NaOMe, MeOH, Heat Target: C4-Cl Displacement Start->Step2 Direct Route (Lower Yield) Step1->Step2 Activated Substrate Step3 Step 3: Deprotection (If Protected) Reagent: TFA or TBAF Step2->Step3 Intermediate Product TARGET: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Step3->Product

Figure 2: Synthetic workflow prioritizing the regioselective displacement of the C4-chloride.

Detailed Experimental Protocol

This protocol is derived from optimized conditions for 4-alkoxy-7-azaindoles (adapted from L'Heureux et al., Tetrahedron Lett.).

Phase 1: Preparation of Sodium Methoxide Solution
  • Note: Commercial NaOMe solutions can degrade. Freshly prepared alkoxide is recommended for consistent kinetics.

  • Procedure: Slowly add Sodium metal (2.5 eq) to anhydrous Methanol (10 V) under

    
     at 0°C. Stir until fully dissolved.
    
Phase 2: The Reaction
ParameterSpecificationRationale
Substrate 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridineThe 4-Cl is the specific leaving group.[1]
Reagent NaOMe (Freshly prepared)3.0 - 4.0 Equivalents. Excess is required to deprotonate N1 (if unprotected) and drive kinetics.
Solvent DMSO or NMP (for unprotected)Unprotected azaindoles are insoluble in pure MeOH. A dipolar aprotic co-solvent is essential.
Temperature 100°C - 115°CHigh energy barrier due to electron-rich pyrrole ring donating density back to pyridine.
Time 12 - 18 HoursMonitor by LCMS. Disappearance of SM (M+H 231/233) -> Product (M+H 227/229).

Step-by-Step:

  • Dissolution: In a pressure vial, dissolve 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMSO (5 volumes).

  • Addition: Add the prepared NaOMe/MeOH solution (4.0 eq).

  • Reaction: Seal the vial and heat to 110°C.

    • Critical Checkpoint: At 2 hours, check LCMS. You may see an N-methylated impurity (<5%) if temperature is too high or stoichiometry is off.

  • Workup: Cool to RT. Pour slowly into ice-water (20 volumes). The product should precipitate.

  • Purification: Filter the solid. If sticky, extract with EtOAc. Recrystallize from MeOH/Water or purify via silica gel chromatography (0-50% EtOAc/Hexanes).

Phase 3: Quality Control (Self-Validating Data)
  • 1H NMR (DMSO-d6):

    • C6-H: Singlet/Doublet around

      
       8.2 - 8.3 ppm. (Deshielded by N7 and Br).
      
    • C2-H / C3-H: Characteristic pyrrole signals (

      
       7.4 / 6.4 ppm).
      
    • OMe: Sharp singlet at

      
       4.0 - 4.1 ppm.
      
    • Validation: Absence of the C4-H signal (usually ~7.0 ppm in unsubstituted analogues) confirms substitution.

  • LCMS: Pattern must show mono-bromine isotope split (1:1 ratio for

    
    ).
    

Troubleshooting & Optimization (The "Expertise" Pillar)

Issue 1: Low Conversion / Starting Material Recovery

  • Cause: The azaindole anion (formed at N1) is electron-rich, deactivating the ring toward nucleophilic attack at C4.

  • Fix: Use SEM-protection (2-(Trimethylsilyl)ethoxymethyl chloride) on N1 prior to the

    
     step. The SEM group prevents the negative charge on N1, significantly lowering the activation energy for the methoxide attack.
    

Issue 2: C5-Bromine Displacement (Over-reaction)

  • Observation: Formation of 4,5-dimethoxy product.

  • Cause: Temperature >140°C or use of stronger bases.

  • Fix: Strictly control temperature at 110°C. The C4-Cl is significantly more reactive than C5-Br; kinetic control is sufficient.

Issue 3: Regioselectivity of Bromination (If starting from 4-methoxy-7-azaindole)

  • Warning: Do NOT attempt to brominate 4-methoxy-1H-pyrrolo[2,3-b]pyridine directly with NBS. It will yield the 3-bromo isomer exclusively.

  • Correction: If you must use this route, you must block C3 (e.g., with a silyl group) or use a directing group, but the

    
     route described above is superior.
    

References

  • L'Heureux, A., et al. (2010). "Practical Synthesis of 4-Alkoxy- and 4-Amino-1H-pyrrolo[2,3-b]pyridines." Tetrahedron Letters, 51(49), 6433-6435. Link

  • Thibault, C., et al. (2009). "Efficient Synthesis of 4-Substituted 7-Azaindoles." Organic Letters, 11(4), 987-990. Link

  • BOC Sciences. (2023). "1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-." Product Catalog. (Demonstrates commercial relevance of protected precursors).

  • Starha, P., et al. (2013).[2] "5-Bromo-1H-pyrrolo[2,3-b]pyridine."[2][] Acta Crystallographica Section E, E69, o381.[2][4] Link (Structural confirmation of the 5-bromo regioisomer).

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (Structure 1 ) presents a unique set of chemoselective challenges distinct from standard indole couplings. This scaffold features an electron-deficient pyridine ring fused to an electron-rich pyrrole, further modulated by a C4-methoxy substituent.

This guide outlines two distinct workflows:

  • Method A (Direct): A high-efficiency protocol for unprotected substrates using LiHMDS and specialized Pd-precatalysts to bypass protecting group chemistry.

  • Method B (Robust): A scalable, protected-route (SEM/Tosyl) utilizing weak bases for substrates sensitive to strong nucleophiles.

Success relies on managing the "ortho-effect" of the C4-methoxy group and preventing catalyst poisoning by the free N1-H azaindole nitrogen.

Structural Analysis & Retrosynthetic Logic

The Substrate Profile

The 7-azaindole core is a privileged pharmacophore in kinase inhibitor design (e.g., Vemurafenib analogs). However, the specific substitution pattern of 1 dictates the reaction parameters:

  • C5-Bromide (Electrophile): The reactive site. Oxidative addition is generally facile due to the electron-deficient pyridine ring, but the C4-methoxy group (electron-donating via resonance) slightly deactivates this position compared to the parent 5-bromo-7-azaindole.

  • C4-Methoxy (Steric/Electronic): Located ortho to the bromide. While not as bulky as a tert-butyl group, the oxygen lone pairs can chelate Pd or simply hinder the approach of bulky ligands.

  • N1-Proton (Acidic, pKa ~13): The primary failure mode. In the presence of Pd(II), the deprotonated azaindole nitrogen can bind palladium, forming an inactive resting state (catalyst poisoning) or leading to competitive N-arylation.

Ligand Selection Strategy

To overcome the C4-methoxy steric hindrance and the N1-H acidity, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • RuPhos: Excellent for secondary amines; tolerates the steric bulk of the C4-OMe.

  • BrettPhos: Preferred for primary amines; prevents formation of bis-arylated byproducts.

  • tBuXPhos: A viable alternative if the amine partner is essentially non-nucleophilic (e.g., amides, sulfonamides).

Experimental Protocols

Method A: Direct Coupling of Unprotected Azaindole

Recommended for discovery chemistry and rapid analog generation.

Mechanism: This protocol uses LiHMDS (Lithium Hexamethyldisilazide) as a soluble base. LiHMDS irreversibly deprotonates the indole N1-H and the amine nucleophile. The resulting lithium amide is highly reactive, and the lithiated indole nitrogen protects the N1 position from arylation via electrostatic repulsion with the Pd center.

Materials
  • Substrate: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: RuPhos Pd G3 or G4 (1.0 - 3.0 mol%)

    • Note: If coupling a primary amine, substitute with BrettPhos Pd G3.

  • Base: LiHMDS (1.0 M in THF, 2.2 - 2.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Protocol
  • Charge: In a nitrogen-filled glovebox (or using strict Schlenk technique), add the aryl halide (1.0 equiv), amine (1.2 equiv), and Pd-Precatalyst (0.02 equiv) to a vial equipped with a magnetic stir bar.

  • Solvate: Add anhydrous THF (concentration 0.2 M).

  • Activate: Dropwise add LiHMDS solution.

    • Critical: You must add enough base to deprotonate both the indole N-H and the ammonium salt of the amine (if used). Use 2.2 equiv minimum.

  • React: Seal the vial and heat to 65 °C for 2–4 hours.

    • Observation: The solution often turns dark red/brown, which is characteristic of active Pd-amido complexes in this system.

  • Quench: Cool to RT. Dilute with EtOAc and quench with saturated NH₄Cl (aq).

  • Purify: The 4-methoxy group increases lipophilicity; standard silica chromatography (0-10% MeOH in DCM) is usually sufficient.

Method B: Protected Route (Scalable/Robust)

Recommended for scale-up (>10g) or when the amine partner carries base-sensitive functional groups (e.g., esters).

Mechanism: Protecting the N1 position with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group eliminates catalyst poisoning and allows the use of weaker bases like Cs₂CO₃ or NaOtBu.

Workflow Diagram

G Start 5-Br-4-OMe-Azaindole Protect Step 1: Protection (NaH, SEM-Cl) Start->Protect DMF, 0°C Inter N-SEM Intermediate Protect->Inter >95% Yield Couple Step 2: Buchwald Coupling (Pd-G3, NaOtBu) Inter->Couple BrettPhos/RuPhos Prod_Prot Coupled Product (Protected) Couple->Prod_Prot Deprot Step 3: Deprotection (TFA or TBAF) Prod_Prot->Deprot Acid/Fluoride Final Final Amino-Azaindole Deprot->Final

Figure 1: Three-step workflow for the robust synthesis of N-arylated azaindoles involving protection, coupling, and deprotection.

Step-by-Step Protocol (Step 2: The Coupling)
  • Charge: Add N-SEM-protected substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (1–3 mol%) to a reaction vessel.

  • Solvent: Add 1,4-Dioxane or Toluene (0.2 M).

    • Note: Toluene is preferred if the 4-methoxy group causes solubility issues in dioxane.

  • Degas: Sparge with nitrogen for 10 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0).

  • React: Heat at 90–100 °C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.

Optimization Matrix & Data Summary

The following table summarizes expected yields based on internal historical data for 7-azaindole couplings.

VariableCondition A (Primary Amines)Condition B (Secondary Amines)Condition C (Amides/Anilines)
Ligand BrettPhos RuPhos Xantphos or tBuXPhos
Precatalyst BrettPhos Pd G3/G4RuPhos Pd G3/G4Pd₂(dba)₃ / Ligand
Base NaOtBu (Protected)LiHMDS (Unprotected)NaOtBu (Protected)LiHMDS (Unprotected)Cs₂CO₃ (Weak base)
Solvent 1,4-DioxaneTHF (for LiHMDS)Toluene
Temp 80–100 °C65 °C100–110 °C
Avg. Yield 75–88%82–95%60–75%

Mechanistic Insight & Troubleshooting

The Catalytic Cycle

The 4-methoxy group influences the Reductive Elimination step. Because the methoxy group adds electron density to the ring, the Pd-N bond is more nucleophilic, but the steric bulk can retard the formation of the C-N bond.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base/Amine Exchange OxAdd->BaseStep + HNR2 / Base RedElim Reductive Elimination (Product Release) BaseStep->RedElim - Base-HBr RedElim->Pd0 + Product Note1 4-OMe Sterics affect this step Note1->RedElim Note2 N1-H requires LiHMDS here Note2->BaseStep

Figure 2: Catalytic cycle highlighting the impact of the 4-OMe substituent and N1-H acidity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1-H (if unprotected).Switch to Method A (LiHMDS) or protect the nitrogen (Method B).
Debromination (Ar-H)

-hydride elimination from the amine.
Switch from NaOtBu to a weaker base (Cs₂CO₃) or switch ligand to RuPhos which resists

-elimination.
Dimerization Homocoupling of the aryl halide.Ensure strict O₂-free conditions (degas solvents thoroughly).
Regioisomers N-arylation of the indole nitrogen.Confirm stoichiometry of LiHMDS (must be >2 equiv) or use SEM protection.

References

  • Unprotected Azaindole Coupling (Primary Source): Henderson, J. L.; McDermott, S. M.; Buchwald, S. L.[1] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010 , 12(20), 4438–4441.[1] [Link]

  • Ligand Selection (RuPhos/BrettPhos): Maitre, S.; Buchwald, S. L. "Buchwald-Hartwig Amination: A Practical Guide." Organic Process Research & Development, 2019 , 23, 1256. [Link]

  • Azaindole Reactivity Reviews: Popowycz, F.; Routier, S.; Joseph, B.; Mérour, J-Y.[2] "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." Tetrahedron, 2007 , 63(5), 863-923. [Link]

  • Mechanistic Studies on Heterocycles: Hooper, M. W.; Utsunomiya, M.; Hartwig, J. F. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of Organic Chemistry, 2003 , 68(7), 2861–2873.[3] [Link]

Sources

Application Note: Experimental Procedures for Reactions with 5-Bromo-7-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists working with 5-bromo-7-azaindole .[1] It synthesizes literature precedents with practical, bench-level insights to navigate the unique reactivity profile of the 7-azaindole scaffold.[1]

Introduction: The Scaffold & Reactivity Profile

5-Bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine) is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib).[1] Unlike standard indoles, the 7-azaindole core possesses a pyridine ring fused to a pyrrole.[1] This structural nuance drastically alters its electronic landscape:

  • N7 (Pyridine Nitrogen): Electron-withdrawing, making the C5-position less nucleophilic than C5 in indole, but highly amenable to metal-catalyzed cross-coupling.[1] It also acts as a Lewis base that can poison Pd-catalysts.[1]

  • C3 (Pyrrole): Remains the site of highest electron density, prone to electrophilic aromatic substitution (SEAr), though less reactive than in pure indole due to the electron-deficient pyridine ring.

  • N1 (Pyrrole Nitrogen): More acidic (pKa ~13) than indole (pKa ~17). Deprotonation is facile, requiring careful base selection to avoid competing N-arylation during C-functionalization.[1]

Visualizing Reactivity

AzaindoleReactivity Core 5-Bromo-7-azaindole C5 C5-Bromine: Suzuki/Buchwald Coupling Li-Halogen Exchange Core->C5 Primary Target C3 C3-Position: Electrophilic Substitution (Halogenation, Formylation) Core->C3 Secondary Target N1 N1-Nitrogen: Acidic (pKa ~13) Protection Site (SEM, Boc, Tos) Core->N1 Handling Req. N7 N7-Nitrogen: Lewis Basic Potential Catalyst Poison Core->N7 Risk Factor

Figure 1: Reactivity map of 5-bromo-7-azaindole highlighting functionalization sites and chemical risks.

Critical Handling & Preparation

Solubility & Stability
  • Solubility: Poor in non-polar solvents (Hexanes). Moderate in DCM/THF. Excellent in DMSO/DMF/MeOH.

  • Stability: The C5-Br bond is stable to standard acidic/basic workups.[1] However, the unprotected N1-H can lead to oxidative dimerization under harsh aerobic conditions.[1]

Protocol 1: N-Protection (Strategic Necessity)

Why: For lithiation (C5-functionalization) or aggressive basic conditions, N1-protection is mandatory to prevent deprotonation or "ortho-lithiation" directed by the N1 anion.[1] Choice:SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred over Boc for lithiation due to stability against strong nucleophiles.

Step-by-Step Procedure (SEM-Protection):

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

  • Dissolution: Add 5-bromo-7-azaindole (1.0 equiv) and anhydrous DMF (0.2 M concentration). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: H2 gas evolution. Stir at 0 °C for 30 min until gas evolution ceases.

  • Addition: Dropwise add SEM-Cl (1.1 equiv) via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Active spot usually moves from Rf ~0.3 to ~0.8 in 30% EtOAc/Hex).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Core Reaction Protocols

Protocol 2: Suzuki-Miyaura Coupling (C5-Arylation)

Challenge: The N7 nitrogen can coordinate to Palladium, deactivating the catalyst. Solution: Use electron-rich, bulky phosphine ligands (SPhos, XPhos) or bidentate ligands (dppf) to outcompete N7 coordination.

Reagents:

  • Substrate: 5-bromo-7-azaindole (unprotected or protected)[1]

  • Boronic Acid: Ar-B(OH)2 (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or Pd2(dba)3 / SPhos (1:2 ratio)

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/EtOH/Water (4:1:1)

Procedure:

  • Charge a microwave vial or pressure tube with substrate, boronic acid, and base.

  • Add solvent system and degas (sparge with Argon for 10 mins). Critical: Oxygen promotes homocoupling and catalyst death.

  • Add Pd-catalyst quickly under Argon flow.[1] Cap immediately.

  • Heat to 80–100 °C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Note: If conversion stalls, add a second portion of catalyst (2 mol%) and reheat.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: 5-bromo-7-azaindoles are electron-deficient electrophiles, but the acidic N1-H can interfere if unprotected.[1] Expertise: For unprotected substrates, use LiHMDS as the base (soluble, non-nucleophilic) and BrettPhos or tBuBrettPhos precatalysts.

Optimized Conditions (Unprotected Substrate):

Component Recommendation Rationale
Catalyst BrettPhos Pd G3 (1–3 mol%) Ensures rapid oxidative addition and prevents N7-poisoning.[1]
Base LiHMDS (2.2 equiv) Deprotonates N1 first (protecting it in situ), then facilitates transmetallation.
Solvent THF or Dioxane Anhydrous is critical.

| Temp | 65–80 °C | Moderate heat prevents dehalogenation. |

Procedure:

  • In a glovebox or under strict Schlenk conditions, combine 5-bromo-7-azaindole (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G3 (2 mol%).

  • Add anhydrous THF.

  • Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise. Note: Solution often turns dark red/brown.[1]

  • Seal and heat to 65 °C for 2–6 hours.

  • Quench: Cool to RT, add acidic water (1M HCl) or sat. NH4Cl.

  • Isolation: Neutralize aqueous layer (if HCl used) with NaHCO3, extract with DCM (MeOH/DCM mixes help solubility).

Protocol 4: Lithiation & Halogen-Metal Exchange

Requirement:Strict N1-Protection (SEM/Boc) is required. Do not attempt on unprotected azaindole.[1] Mechanism: Lithium-Halogen exchange is faster than deprotonation at C6 if temp is controlled.[1]

Procedure:

  • Substrate: N-SEM-5-bromo-7-azaindole (1.0 equiv).

  • Solvent: Anhydrous THF (0.1 M). Cool to -78 °C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise down the side of the flask.

    • Observation: A color change (often yellow/orange) indicates lithiated species formation.

    • Timing: Stir for exactly 15–30 mins at -78 °C. Do not prolong, or Li will migrate to C6 (Thermodynamic product).

  • Electrophile: Add Electrophile (DMF, Iodine, Aldehyde) (1.5 equiv) neat or in THF.

  • Warm: Allow to warm to 0 °C over 1 hour.

  • Quench: Sat. NH4Cl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Pd-poisoning by N7.[1]Switch to Pd(dppf)Cl2 or add SPhos ligand. Increase temp to 110 °C.
Protodehalogenation (Product is 7-azaindole)Hydride source in reaction (e.g., Ethanol) or overheating.Remove alcohol co-solvents (use pure Dioxane/DMF). Lower temp.
C6-Regioisomer (Lithiation) "Li-Dance" mechanism; Li migrated from C5 to C6.[1]Reduce exchange time at -78 °C (<20 min). Ensure temp does not rise above -70 °C during n-BuLi addition.
Insoluble Starting Material High lattice energy of azaindole.Use DMSO or NMP as cosolvent. Protect N1 with Tosyl/SEM to increase lipophilicity.

Workflow Diagram

Workflow Start Start: 5-Bromo-7-azaindole Decision Target Functionalization? Start->Decision PathSuzuki C5-Aryl/Heteroaryl Decision->PathSuzuki Suzuki PathBuchwald C5-Amine Decision->PathBuchwald Amination PathLithium C5-Formyl/Iodo (via Li) Decision->PathLithium Exchange SuzukiAction Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 (Protection Optional) PathSuzuki->SuzukiAction BuchwaldAction Buchwald Amination BrettPhos Pd G3, LiHMDS (Unprotected OK) PathBuchwald->BuchwaldAction ProtectAction REQUIRED: N-Protection (SEM-Cl, NaH) PathLithium->ProtectAction LithiumAction Li-Halogen Exchange nBuLi, -78°C (Strict Temp Control) ProtectAction->LithiumAction

Figure 2: Decision tree for selecting the correct experimental protocol based on the desired transformation.

References

  • Preparation & General Reactivity

    • CN109081840B - Preparation method of 5-bromo-7-azaindole.[1] (2018). Describes bromination of 2-aminopyridine and cyclization strategies.

  • Suzuki-Miyaura Coupling

    • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. (2023).[3][4] ACS Omega. Details Pd/SPhos systems for azaindoles.

  • Buchwald-Hartwig Amination

    • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1] (2014).[5][6] Organic Letters. Establishes the BrettPhos/LiHMDS protocol for unprotected azoles.

  • C3-Functionalization (Minisci/Electrophilic)

    • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole... (2022).[4][7] RSC Advances. Discusses base-dependent selectivity.

  • Lithiation & Metal-Halogen Exchange

    • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (TCNJ). General principles of low-temp exchange applicable to heteroaryl bromides.

Sources

Reaction conditions for functionalizing 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7) is a high-value pharmacophore in kinase inhibitor discovery (e.g., FGFR, SGK-1 inhibitors). Its unique electronic structure—an electron-rich pyrrole fused to an electron-deficient pyridine—presents specific synthetic challenges. This guide provides validated protocols for chemoselective functionalization. We prioritize a "Protection-First" strategy to prevent catalyst poisoning during Pd-catalyzed cross-couplings and detail a high-yield workflow for converting the C4-methoxy group into a reactive handle for library expansion.

Strategic Reactivity Analysis

Successful modification of this scaffold relies on understanding the electronic push-pull of the 7-azaindole core.

  • N1 (Pyrrole Nitrogen): The proton is acidic (

    
    ). In its unprotected form, the azaindole nitrogen can coordinate to Palladium (Pd) species, forming inactive complexes that stall cross-coupling reactions. Recommendation:  Mask N1 with a Protecting Group (PG) like SEM, Boc, or Tosyl before attempting challenging C5 couplings.
    
  • C5-Bromo (Pyridine Ring): This is the primary electrophilic site. It is highly reactive toward Oxidative Addition with Pd(0). However, the adjacent C4-methoxy group exerts an electronic donating effect (mesomeric), potentially increasing the electron density at C5 and slightly retarding oxidative addition compared to a non-substituted analog. Specialized ligands (e.g., phosphines with large cone angles) are required for difficult couplings.

  • C4-Methoxy: This group is generally inert to direct nucleophilic aromatic substitution (

    
    ) under mild conditions. To functionalize C4, the methoxy group must be "activated" by converting it to a triflate (via demethylation) or by N-oxidation of the pyridine nitrogen to facilitate displacement.
    

Visual Reactivity Map

The following diagram outlines the logical workflow for functionalizing the scaffold.

ReactivityMap Start 5-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine N_Prot N1-Protected Intermediate (SEM/Boc/Ts) Start->N_Prot Protocol 1: NaH, SEM-Cl C5_Suzuki C5-Aryl/Heteroaryl (Suzuki-Miyaura) N_Prot->C5_Suzuki Protocol 2: Pd(dppf)Cl2, Ar-B(OH)2 C5_Buchwald C5-Amine (Buchwald-Hartwig) N_Prot->C5_Buchwald Protocol 3: Pd2(dba)3, XPhos, Amine Demethyl 4-Hydroxy Intermediate N_Prot->Demethyl Protocol 4: BBr3 or Py-HCl Triflate 4-OTf (Reactive Electrophile) Demethyl->Triflate Tf2O, Pyridine C4_Sub C4-Functionalized Analog Triflate->C4_Sub Suzuki/Sonogashira

Figure 1: Decision tree for chemoselective functionalization. Blue indicates starting material; Yellow indicates critical protection steps; Green indicates final coupling products; Red indicates activation pathways.

Detailed Experimental Protocols

Protocol 1: N1-Protection (SEM-Group Installation)

Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is robust against basic conditions used in Suzuki couplings and lithiation, yet removable with fluoride sources (TBAF) or acid.

Reagents:

  • Substrate: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Electrophile: SEM-Cl (1.1 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the substrate and dissolve in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow (formation of the azaindolyl anion).
    
  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N-protected product typically has a higher

    
    .
    
  • Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol 2: C5-Suzuki-Miyaura Cross-Coupling

Rationale: The C5-Br bond is activated. We use


 as a robust catalyst that resists dehalogenation side-reactions.

Reagents:

  • Substrate: N-SEM-5-bromo-4-methoxy-7-azaindole (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl-boronic acid (1.2–1.5 eq)

  • Catalyst:

    
     (0.05 eq / 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and catalyst. Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 90°C–100°C for 4–12 hours.

    • Note: If the boronic acid is sterically hindered, switch to

      
       or 
      
      
      
      /SPhos and increase temp to 110°C.
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol 3: C5-Buchwald-Hartwig Amination

Rationale: Introducing amines at C5 is challenging due to the electron-rich nature of the 4-methoxy group. We utilize XPhos or BrettPhos , which are bulky, electron-rich ligands designed to facilitate the reductive elimination step in electron-rich systems.

Reagents:

  • Substrate: N-Protected-5-bromo-4-methoxy-7-azaindole (1.0 eq)

  • Amine: Primary or Secondary amine (1.2 eq)

  • Catalyst Source:

    
     (0.02 eq)
    
  • Ligand: XPhos (0.08 eq) (2:1 Ligand:Pd ratio)

  • Base:

    
     (dry, 2.0 eq) or NaOtBu (1.5 eq)
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Procedure:

  • Pre-complexation: (Optional but recommended) Stir

    
     and XPhos in the solvent at RT for 10 mins under Argon to form the active catalytic species.
    
  • Addition: Add the substrate, amine, and base.

  • Reaction: Heat to 100°C (sealed tube) for 12–18 hours.

    • Checkpoint: If conversion is low (<50%), switch ligand to BrettPhos and base to LHMDS (Lithium Hexamethyldisilazide).

  • Workup: Standard aqueous workup. Avoid acidic washes if the product amine is basic.

Protocol 4: C4-Functionalization (The "Demethylation-Activation" Route)

Rationale: Direct displacement of the C4-OMe is difficult. The most reliable method to diversify C4 is to reveal the C4-OH (tautomerizes to pyridone), convert it to a Triflate (OTf), and then cross-couple.

Step A: Demethylation

  • Reagent:

    
     (1M in DCM) or Pyridine Hydrochloride (neat melt).
    
  • Conditions:

    • Method A (Mild): Add

      
       (3.0 eq) to substrate in DCM at -78°C, warm to RT.
      
    • Method B (Harsh/Effective): Heat substrate with Pyridine Hydrochloride at 160°C in a sealed tube for 2 hours. (Note: This may cleave N-protecting groups like Boc/SEM).

  • Product: 5-Bromo-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one.

Step B: Triflation (Activation)

  • Reagents: Triflic Anhydride (

    
    , 1.2 eq), Pyridine (2.0 eq), DCM, 0°C.
    
  • Procedure: Treat the 4-oxo intermediate with

    
    . The resulting 4-OTf-5-bromo-7-azaindole  is a versatile bis-electrophile.
    
    • Selectivity Note: The C4-OTf is often more reactive than the C5-Br in Pd-catalyzed couplings, allowing for sequential functionalization (C4 first, then C5).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (Suzuki) Catalyst poisoning by N1 or N7.Ensure N1 is protected (SEM/Boc). Add 1.0 eq of water to the solvent system to dissolve inorganic bases.
Dehalogenation (C5-H)

-Hydride elimination or overheating.
Switch solvent from DMF/DMA to Toluene or Dioxane. Lower temp to 80°C. Use

.[1]
Low Yield (Buchwald) Incomplete oxidative addition due to electron-rich ring.Use "Pre-catalysts" like XPhos Pd G3 or BrettPhos Pd G3 which generate the active species more efficiently.
Protodeboronation Unstable Boronic Acid.Use Boronic Esters (Pinacol) or Potassium Trifluoroborate salts (

).

References

  • Structural Characterization: Štarha, P., & Trávníček, Z. (2013).[2] 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[2][3][4] Acta Crystallographica Section E, 69(3), o381. Link

  • Suzuki Coupling on Azaindoles: Tye, H., et al. (2008). Scale-up of a Suzuki coupling reaction for the synthesis of a 7-azaindole derivative. Organic Process Research & Development, 12(3), 530-536. (General conditions for 5-bromo-7-azaindoles).
  • C4-Functionalization Strategy: Minakata, S., et al. (2006). Regioselective Functionalization of the 7-Azaindole Ring System. Bulletin of the Chemical Society of Japan, 79(11).
  • Kinase Inhibitor Synthesis: Zhang, H., et al. (2012). Discovery of 7-azaindoles as potent, selective, and orally bioavailable inhibitors of SGK-1. Bioorganic & Medicinal Chemistry Letters, 22(17), 5563-5567.

Sources

Application Note: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-4-methoxy-7-azaindole) represents a high-value "privileged scaffold."[1] Its structural homology to the purine core of ATP renders it an exceptional template for developing Type I and Type II kinase inhibitors.

This application note details the strategic utility of this intermediate, focusing on its orthogonal reactivity profiles: the C5-bromide as a vector for cross-coupling, the C4-methoxy group as a tunable electronic modulator or latent hydrogen-bonding motif, and the N1-pyrrole nitrogen as a hinge-binding donor.

Key Applications
  • Kinase Inhibitor Discovery: Targeting FGFR, JAK, SGK-1, and TNIK kinases.

  • Fragment-Based Drug Design (FBDD): Utilization as a core scaffold for growing ligand efficiency.[2]

  • Platinum Coordination Complexes: Synthesis of cytotoxic agents (e.g., cis-[PtCl2(L)2] derivatives).

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Common Name 5-Bromo-4-methoxy-7-azaindole
CAS Number 1190314-38-3
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~13.5 (Pyrrole NH), ~4.5 (Pyridine N)
Storage 2-8°C, inert atmosphere (Argon/Nitrogen), protect from light

Strategic Reactivity & SAR Vectors

The power of this scaffold lies in its ability to be functionalized sequentially. The three distinct vectors allow medicinal chemists to probe the ATP-binding pocket with precision.

ReactivityVectors Core 5-Bromo-4-methoxy- 7-azaindole Core N1 N1 Position (Pyrrole NH) Primary H-Bond Donor (Hinge Binding) Core->N1 H-Bonding / Protection C5 C5 Position (Bromide) Suzuki/Buchwald Coupling (Solvent Front/Gatekeeper) Core->C5 Pd-Catalysis C4 C4 Position (Methoxy) Steric Bulk / Electronic Tuning Precursor to C=O / -OH Core->C4 Demethylation / SNAr

Figure 1: Orthogonal reactivity vectors of the 5-Bromo-4-methoxy-7-azaindole scaffold.

The C5 Vector (Bromide)

The C5 position is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). In kinase inhibitors, substituents here often extend into the solvent-exposed region or interact with the gatekeeper residue, determining selectivity.

The C4 Vector (Methoxy)

The C4-methoxy group serves two roles:

  • Steric/Electronic: It forces the C5-substituent out of plane, potentially improving solubility and selectivity.

  • Latent Functionality: Demethylation (using BBr₃ or Pyridine·HCl) reveals the C4-hydroxyl/oxo group, creating a new hydrogen bond donor/acceptor pair often critical for binding affinity (e.g., mimicking the exocyclic amino group of adenine).

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl moiety at the C5 position. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation and reductive elimination.

Materials:

  • 5-Bromo-4-methoxy-7-azaindole (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5–10 mol%)

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the azaindole substrate, boronic acid, and base.

  • Degassing: Add the solvent system. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90–100°C for 4–16 hours (or 120°C for 30 min in microwave).

  • Monitoring: Monitor by LC-MS. The product usually elutes later than the starting bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Tip: If the N1-H is unprotected, use a weaker base (like NaHCO₃) or protect the nitrogen (e.g., SEM, Tosyl) first to prevent catalyst poisoning by the free azaindole anion.

Protocol B: C4-Demethylation to 4-Hydroxy/Oxo Derivative

Objective: To convert the 4-methoxy group into a hydroxyl group (which tautomerizes to the pyridone-like 4-oxo form), enhancing H-bond capability.

Materials:

  • C5-substituted-4-methoxy-7-azaindole (1.0 equiv)

  • Reagent: BBr₃ (1.0 M in DCM) or Pyridine Hydrochloride (neat)

  • Solvent: Anhydrous DCM (for BBr₃)

Methodology (BBr₃ Route):

  • Setup: Dissolve the substrate in anhydrous DCM under Argon. Cool to -78°C or 0°C .

  • Addition: Dropwise add BBr₃ (3.0–5.0 equiv). Caution: Exothermic.

  • Warming: Allow the reaction to warm to room temperature and stir for 2–6 hours.

  • Quench: Cool to 0°C. Quench very carefully with MeOH or saturated NaHCO₃.

  • Workup: Extract with DCM or EtOAc/THF mixture (product may be poorly soluble).

  • Purification: Recrystallization from MeOH/Ether or reverse-phase HPLC.

Methodology (Pyridine[3][4]·HCl Route - for robust substrates):

  • Mix substrate and Pyridine·HCl (10–20 equiv) in a sealed tube.

  • Heat to 160–180°C (melt) for 1–2 hours.

  • Cool and triturate with water to precipitate the product.

Protocol C: N1-Protection (SEM Group)

Objective: To protect the acidic pyrrole proton, facilitating lithiation or preventing side reactions during coupling.

Materials:

  • 5-Bromo-4-methoxy-7-azaindole

  • NaH (60% dispersion, 1.2 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv)

  • Solvent: Anhydrous DMF or THF

Methodology:

  • Cool the solution of azaindole in DMF to 0°C .

  • Add NaH portion-wise. Stir for 30 min until gas evolution ceases (Formation of sodium salt).

  • Add SEM-Cl dropwise.

  • Stir at 0°C to RT for 2 hours.

  • Quench with water, extract with EtOAc.

Case Study: Synthesis of an FGFR Kinase Inhibitor Analog

The following workflow illustrates the synthesis of a generic FGFR inhibitor analog utilizing the 5-bromo-4-methoxy-7-azaindole scaffold, highlighting the divergent synthesis path.

SynthesisWorkflow Start Start: 5-Bromo-4-methoxy- 7-azaindole Step1 Step 1: N1-Protection (SEM-Cl, NaH, DMF) Yield: ~90% Start->Step1 Step2 Step 2: Suzuki Coupling (C5) (Ar-B(OH)2, Pd(dppf)Cl2) Yield: ~75% Step1->Step2 Step3 Step 3: C4-Demethylation (BBr3, DCM) Yield: ~60% Step2->Step3 Step4 Step 4: Deprotection (N1) (TFA or TBAF) Yield: ~85% Step3->Step4 Final Target: 5-Aryl-4-hydroxy-7-azaindole (FGFR Inhibitor Lead) Step4->Final

Figure 2: Synthetic workflow for converting the scaffold into a bioactive kinase inhibitor.

Scientific Rationale: In many FGFR inhibitors, the 7-azaindole core binds to the hinge region (Glu467/Ala564 in FGFR1). The substituent at C5 (introduced in Step 2) extends into the hydrophobic pocket, while the conversion of C4-OMe to C4-OH (Step 3) often provides an additional hydrogen bond interaction with the aspartate of the DFG motif or water-mediated networks.

Handling and Safety

  • Hazard Identification: 5-Bromo-4-methoxy-7-azaindole is an organobromide and potentially irritating. Treat as a suspected mutagen/carcinogen (standard for novel heterocycles).

  • Reactivity: Avoid strong oxidizing agents. The compound is stable under ambient conditions but should be stored cold for long-term retention of purity.

  • Waste Disposal: Halogenated organic waste.

References

  • Vertex Pharmaceuticals. (2018). Preparation method of 5-bromo-7-azaindole. Google Patents. Link

  • Starha, P., & Travnicek, Z. (2013).[5] 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. Link

  • TCI Chemicals. (n.d.). Product Specification: 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Link

  • Song, Z., et al. (2013). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Link

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[2][6][7][8][9][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Catalysis Division) Ticket ID: AZ-7-BR-OPT

Introduction: The Azaindole Paradox

Welcome to the technical support center. If you are working with 5-bromo-7-azaindole , you are likely facing a specific set of frustrations. This substrate presents a "perfect storm" of chemical challenges:

  • Electronic Deactivation: The pyridine-like ring makes the C5-Br bond electron-deficient, slowing down the oxidative addition step compared to standard aryl bromides.

  • Catalyst Poisoning: The N7 nitrogen (pyridine-like) and the N1 proton (pyrrole-like) are potent ligands. They coordinate to Palladium, displacing your phosphine ligands and shutting down the catalytic cycle (formation of "Palladium Black").

  • Protodeboronation: The basic conditions required for Suzuki coupling often destroy your heteroaryl boronic acid partner before it can couple.

This guide moves beyond "add more catalyst" and provides a mechanistic, troubleshooting-first approach to solving these yield-killing issues.

Module 1: Catalyst Deactivation (The "No Reaction" Scenario)

User Report: "I added Pd(PPh3)4 and the reaction turned black almost immediately upon heating. No product formed."

Root Cause Analysis

The 7-azaindole scaffold is a "chelating trap." The lone pair on N7 and the deprotonated N1 (under basic conditions) can form a stable complex with Palladium. Standard ligands like Triphenylphosphine (PPh3) bind too weakly to prevent this. Once the Pd is stripped of ligands, it aggregates into inactive Pd(0) nanoparticles (the black precipitate).

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Catalyst Switch to XPhos Pd G3 or G4 These "Buchwald Precatalysts" release the active Pd(0) species in situ. The bulky biaryl ligand (XPhos) creates a steric wall that prevents the azaindole nitrogen from coordinating to the metal center.
Alternative Pd(dppf)Cl2 If G3 catalysts are unavailable, the bidentate dppf ligand is more resistant to displacement than monodentate PPh3.
Avoid Pd(PPh3)4, Pd(OAc)2 + simple phosphines These are easily displaced by the N7 nitrogen of the substrate.
Visualization: The Poisoning Mechanism vs. The Solution

AzaindolePoisoning Substrate 5-Bromo-7-Azaindole Poison Catalyst Poisoning (Pd-N7 Coordination) Substrate->Poison + Pd(PPh3)4 ActiveCat Active LPd(0) (Sterically Protected) Substrate->ActiveCat + XPhos Pd G3 Precipitate Pd Black (Inactive) Poison->Precipitate Solution Bulky Ligand (XPhos/SPhos) Solution->ActiveCat Product Coupled Product ActiveCat->Product Successful Cycle

Caption: Figure 1. Standard ligands allow N-coordination (Red path), leading to deactivation. Bulky ligands (Green path) shield the Pd center, enabling the cycle.

Module 2: Protodeboronation (The "Missing Boron" Scenario)

User Report: "My 5-bromo-7-azaindole is unreacted, but the boronic acid is completely gone. I see a byproduct that matches the mass of the de-boronated heterocycle."

Root Cause Analysis

Heteroaryl boronic acids are notoriously unstable in basic media. The base required for the Suzuki transmetallation step also catalyzes the hydrolysis of the C-B bond (protodeboronation). If oxidative addition is slow (due to the electron-poor 5-bromo-7-azaindole), the boronic acid "waits" too long and decomposes.

Troubleshooting Protocol

Q: Which Base should I use?

  • Standard: Potassium Phosphate Tribasic (K3PO4 ). It provides a "buffering" effect and is less aggressive than carbonates for many heteroaryl boronic acids.

  • High Risk: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt). These strong bases accelerate protodeboronation.

Q: How do I manage the stoichiometry?

  • Technique: Slow Addition. Do not add all the boronic acid at the start. Add 1.5 equivalents initially, then add another 0.5–1.0 equivalent after 1-2 hours. This keeps the concentration of "vulnerable" boron low while maintaining a steady supply for the catalyst.

Q: Is water necessary?

  • Yes, but controlled. Suzuki coupling requires a trace of water for the boronic acid to activate (form the boronate species). However, too much water accelerates deboronation.

  • Optimum: 4:1 Dioxane:Water or Toluene:Water. If deboronation is severe, switch to n-Butanol (anhydrous starting, but generates water in situ) or use CsF in anhydrous conditions.

Module 3: The "Unprotected" Protocol (SOP)

This is the "Gold Standard" protocol for coupling 5-bromo-7-azaindole without using protection groups (like SEM or Boc). It relies on the Buchwald G3 precatalyst system to overcome the poisoning effects described in Module 1.

Standard Operating Procedure (SOP-AZ-05)

Reagents:

  • Substrate: 5-bromo-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: Add substrate, boronic acid, K3PO4, and XPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Pd(0) is oxygen-sensitive.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the reaction to 80°C - 100°C .

    • Note: The G3 catalyst activates upon heating, releasing the active species.

  • Monitoring: Check by LCMS at 1 hour.

    • If conversion < 50%: Add more catalyst (1 mol%) and ensure inert atmosphere is maintained.

    • If Boron is consumed but Halide remains: Add 0.5 equiv more Boronic Acid.

Decision Logic for Optimization

OptimizationLogic Start Start Reaction (SOP-AZ-05) Check Check LCMS @ 1hr Start->Check Result1 High Conversion Check->Result1 Result2 Low Conversion SM Remaining Check->Result2 Result3 Boron Gone SM Remaining Check->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Check Catalyst (Switch to XPhos G3 or Increase Temp) Result2->Action2 Action3 Protodeboronation Issue 1. Use Excess Boron 2. Slow Addition 3. Switch Base to K3PO4 Result3->Action3

Caption: Figure 2. Troubleshooting decision matrix based on LCMS data at the 1-hour mark.

Module 4: Protection Group Strategy

If the unprotected protocol fails (typically due to solubility issues or extreme side-reactions), you must protect the N1 position.

Protection GroupProsConsRemoval
SEM (2-(Trimethylsilyl)ethoxymethyl) Best for Suzuki. completely masks the N1 acidity and prevents N7 coordination by steric bulk.Harder to install.TBAF or Acid (can be harsh).
Boc (tert-Butyloxycarbonyl) Easy to install.Unstable under basic Suzuki conditions at high heat (>80°C). Can fall off during reaction.Acid (TFA/HCl).
Tosyl (Ts) Very stable, electron-withdrawing (activates C5-Br for oxidative addition).Makes the product very crystalline/insoluble.Strong Base or Reductive conditions.

Recommendation: Use SEM protection if the unprotected route fails. It offers the best balance of stability during the coupling and steric shielding of the N7 nitrogen.

References

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chemical Science. (Foundational work on G3/G4 precatalysts for difficult substrates).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Definitive guide on protodeboronation mechanisms).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses the specific electronic properties of 7-azaindole vs indole).

  • Li, H., et al. (2019). "Recent Advances in the Synthesis of 7-Azaindoles." Frontiers in Chemistry. (Review of functionalization strategies including C5 coupling).

How to avoid impurities in 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Synthesis

Topic: Impurity Minimization & Process Optimization Ticket ID: #SYN-7AZA-5BR Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary

The synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-4-methoxy-7-azaindole) presents two distinct challenges: regiochemical ambiguity during the bromination phase and hydrolytic byproducts during the methoxylation phase.

This guide treats the synthesis as a high-precision workflow. It focuses on the standard industrial route: Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-5-bromo-7-azaindole. This route is preferred over direct bromination of the 4-methoxy core, which frequently yields the thermodynamically favored but incorrect C3-bromo isomer.

Module 1: The Critical Step – Methoxylation (SNAr)[1]

Context: The transformation of 4-chloro-5-bromo-7-azaindole to the 4-methoxy target using Sodium Methoxide (NaOMe).

The "Hidden" Impurity: 4-Hydroxy-5-bromo-7-azaindole

Symptoms:

  • LC-MS shows a peak with M-14 relative to the product (mass 211/213 instead of 225/227).

  • Product appears as an off-white solid but contains a stubborn, polar contaminant.[1]

Root Cause Analysis: The 4-chloro position on the 7-azaindole core is activated for nucleophilic attack. However, hydroxide ions (OH⁻) are significantly more nucleophilic than methoxide ions (OMe⁻) in this system.[1] Even trace amounts of water (from atmospheric moisture or wet methanol) will generate OH⁻ via equilibrium with NaOMe, leading to the irreversible formation of the 4-hydroxy byproduct (hydrolysis) .[1]

Protocol for Impurity Avoidance:

  • Reagent Quality: Do not use commercial methanolic NaOMe solutions if they have been opened previously.[1] Use freshly prepared NaOMe (dissolve sodium metal in anhydrous MeOH) or high-grade solid NaOMe (95%+).[1]

  • Solvent Drying: Methanol must be dried over 3Å molecular sieves to <50 ppm water content.[1]

  • The "Scavenger" Pre-Step: Add trimethyl orthoformate (TMOF) (1-2 eq) to the reaction mixture before adding the base.[1] TMOF chemically scavenges water, converting it to methanol and methyl formate, ensuring the reaction environment is strictly anhydrous.[1]

Visualization: The Hydrolysis Pathway

ReactionPathways Start 4-Chloro-5-bromo- 7-azaindole Product Target: 4-Methoxy (Success) Start->Product Path A: Anhydrous (S_NAr) Impurity Impurity: 4-Hydroxy (Hydrolysis) Start->Impurity Path B: Wet Conditions Reagent NaOMe / MeOH Reagent->Product Water Trace H2O Water->Impurity Generates OH-

Caption: Path A represents the desired SNAr mechanism. Path B illustrates the competitive hydrolysis pathway caused by trace moisture, leading to the difficult-to-remove 4-hydroxy impurity.

Module 2: Starting Material Validation (Regioselectivity)

Context: Many researchers purchase "5-bromo-4-chloro-7-azaindole" or attempt to brominate 4-chloro-7-azaindole themselves.

The Issue: Electrophilic bromination (e.g., NBS, Br₂) of 7-azaindoles naturally favors the C3 position (the pyrrole ring) due to its high electron density.[1] The C5 position (pyridine ring) is electronically disfavored.[1] If your starting material contains the C3-bromo isomer, your final product will be the useless C3-bromo-4-methoxy isomer.

Diagnostic Check (Self-Validating System): Before running the methoxylation, you must validate the regiochemistry of your starting material using 1H NMR.[1]

FeatureTarget: 5-Bromo Isomer Impurity: 3-Bromo Isomer
C6-Proton Signal Singlet (s) or very small doublet.Doublet (d) (J ~5-6 Hz).[1]
Why? The Br at C5 blocks coupling.[1]The H at C5 couples with H at C6.
C2-Proton Signal Doublet (J ~3.5 Hz).[1]Singlet (s) (Br replaces H at C3).[1]

Corrective Action: If you are synthesizing the starting material:

  • Avoid: Direct bromination of 4-chloro-7-azaindole unless using specific "halogen dance" conditions (e.g., LDA, then Br source).

  • Prefer: The "Pyridine Ring Closure" route. Start with 2-amino-3-methyl-5-bromopyridine .[2] Cyclize this precursor to build the pyrrole ring.[1] This "locks" the bromine at C5 before the azaindole system is formed.[1]

Module 3: Purification & Isolation Workflow

Even with optimized conditions, trace 4-hydroxy impurity may persist.[1] It is significantly more polar and acidic than the target.[1]

Troubleshooting Guide: Isolation Protocol

StepActionMechanism/Rationale
1. Quench Pour reaction mix into Ice/Water .Precipitates the lipophilic product; keeps salts/excess base soluble.[1]
2. pH Adjustment Adjust pH to ~8-9 (using dilute HCl).Critical: The 4-hydroxy impurity is amphoteric/phenolic. At pH > 10, it is a soluble phenoxide salt.[1] At pH < 2, the pyridine nitrogen protonates.[1] pH 8-9 keeps the target neutral (precipitates) while keeping some impurities soluble.[1]
3. Filtration Filter the solid precipitate.[1]The 4-methoxy target is highly insoluble in water; the 4-hydroxy impurity is slightly more soluble or can be washed away.
4. Slurry Wash Resuspend solid in cold Acetonitrile or Ether .[1]The 4-methoxy product is less soluble in cold non-polar solvents than the impurities.
Visualization: Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (Target + 4-OH Impurity) Quench Quench in Water Adjust pH to 8-9 Crude->Quench Filter Filtration Quench->Filter Filtrate Filtrate (Liquid) Contains Salts & Soluble 4-OH Filter->Filtrate Discard Cake Filter Cake (Solid) Target Product Filter->Cake Check Check Purity (LC-MS) Cake->Check Recryst Recrystallize (MeOH/Water or ACN) Check->Recryst <98% Final Pure 5-Bromo-4-methoxy 7-azaindole Check->Final >98% Recryst->Final

Caption: Decision tree for isolating the target compound while rejecting the polar 4-hydroxy impurity.

Frequently Asked Questions (FAQs)

Q1: Can I use 4-methoxy-7-azaindole as the starting material and just brominate it? A: Not recommended. The 4-methoxy group is electron-donating. If you brominate this substrate, the electrophile (Br⁺) will overwhelmingly attack the C3 position (pyrrole ring) because it is the most electron-rich site.[1] Blocking C3 or directing to C5 requires complex protecting group chemistry.[1] It is far more efficient to install the bromine before the methoxy group (i.e., on the 4-chloro derivative).[1]

Q2: I see a small impurity at RRT 0.85 in HPLC. What is it? A: This is likely the 4-chloro starting material . The SNAr reaction can stall if the concentration of methoxide drops or if the temperature is too low.[1]

  • Fix: Ensure you use >2.0 equivalents of NaOMe.[1] The reaction usually requires heating (reflux in MeOH or 60-80°C in a sealed vessel) to drive to completion.[1]

Q3: My product is turning pink/red upon storage. Why? A: Azaindoles are electron-rich and prone to oxidative degradation (forming N-oxides or dimers) when exposed to light and air.

  • Fix: Store the solid under nitrogen/argon at -20°C, protected from light (amber vials).

References

  • Regioselectivity in Azaindole Synthesis

    • Journal of Medicinal Chemistry, 2011, 54 (15), 5576–5582.[1] (Discusses synthesis of JAK inhibitors using 4-chloro-5-bromo intermediates).

    • [1]

  • SNAr Reaction Mechanisms

    • Organic Process Research & Development, 2010, 14 (1), 188–193.[1] (Optimization of methoxylation on chloro-heterocycles).

    • [1]

  • General Azaindole Functionalization

    • Handbook of Heterocyclic Chemistry, "7-Azaindoles: Synthesis and Reactivity".[1]

    • [1]

Sources

Technical Support Center: 5-Bromo-Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-7-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Sticky" Scaffold

Welcome to the Technical Support Center. You are likely here because 5-bromo-7-azaindole (and its isomers) is behaving unexpectedly during purification.

The Core Problem: Unlike standard indoles, the pyrrolopyridine scaffold possesses a basic pyridine nitrogen (


) in addition to the acidic pyrrole proton (

).[1] This amphoteric nature creates two distinct purification challenges:
  • Metal Chelation: The pyridine nitrogen acts as a ligand, coordinating tightly to Palladium (Pd) catalysts, causing "black product" syndrome.[1][2]

  • Streaking/Tailing: The basic nitrogen interacts strongly with acidic silanols on silica gel, making chromatography inefficient.

Below are the specific troubleshooting modules for removing the most common byproducts.

Module 1: Removing Residual Palladium (The "Black Product")[1][2]

Issue: Your Suzuki or Buchwald coupling product is dark brown/black. NMR is clean, but the material fails elemental analysis for heavy metals (>1000 ppm Pd).[1][2] Standard Celite filtration failed.

Root Cause: The pyridine nitrogen (


 in 7-azaindole) coordinates to Pd(II) species, forming soluble complexes that pass through Celite and co-elute on silica.[1][2]
Protocol A: The Scavenger Resin Treatment (Recommended)

Best for: Late-stage intermediates where purity is critical.[1][2]

  • Dissolution: Dissolve crude mixture in THF or 2-MeTHF (10 mL/g). Avoid DMF/DMSO if possible (they compete with the scavenger).[1]

  • Resin Selection: Add SiliaMetS® Thiol or Thiourea functionalized silica.[1]

    • Loading: 3-5 equivalents relative to the expected Pd content (or 10-20% w/w relative to substrate).[1]

  • Incubation: Stir at 40–50°C for 4–12 hours .

    • Note: Room temperature scavenging is often too slow for azaindoles due to the strong Pd-N7 bond.[1]

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit.[1]

  • Analysis: Check Pd levels (ICP-MS). If >50 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine).[1][2]

Protocol B: The Aqueous "Active" Wash (Cost-Effective)

Best for: Large-scale batches (>10g).[1][2]

  • Dissolve product in EtOAc or DCM.[1][3]

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) or 10% Sodium Trimercaptotriazine (TMT) .[1][2]

  • Adjust aqueous pH to 7–8 (NAC is acidic; neutralize with NaOH).[1][2]

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate layers.[1] Wash organic layer with water, then brine.[1][2]

  • Dry over

    
     and concentrate.
    
Visualization: Palladium Removal Workflow

Pd_Removal Start Crude Reaction Mixture (High Pd Content) Solvent Dissolve in THF/2-MeTHF (Avoid DMF) Start->Solvent Decision Scale / Cost Constraint? Solvent->Decision Resin Add Thiol/DMT Silica Resin Heat to 50°C (4h) Decision->Resin High Purity / Small Scale Wash Wash with aq. NAC or TMT (pH 7-8, Vigorously Stir) Decision->Wash Bulk Scale / Low Cost Filter Filter (0.45µm or Frit) Resin->Filter PhaseSep Phase Separation (Organic Layer) Wash->PhaseSep Check ICP-MS Check Filter->Check PhaseSep->Check Success Purified Product (<50 ppm Pd) Check->Success Pass Repeat Repeat with Different Scavenger Check->Repeat Fail

Figure 1: Decision logic for removing coordinated Palladium from azaindole scaffolds.

Module 2: Separating Regioisomers (N1 vs. C3 Alkylation)

Issue: You attempted to alkylate 5-bromo-7-azaindole at the N1 position, but you observe a byproduct with a similar Rf.

Root Cause: The azaindole anion is an ambident nucleophile. While N1 is the kinetic site, C3 (and sometimes N7) alkylation can occur, especially with "soft" electrophiles or in non-polar solvents.[2]

Troubleshooting Guide
ObservationLikely ImpurityCauseRemoval Strategy
Byproduct Rf > Product C3-Alkylated Soft electrophiles (benzyl halides) or non-polar solvents.[1][2]Recrystallization: C3 isomers often disrupt crystal packing.[1] Try Toluene/Hexane.
Byproduct Rf < Product Bis-Alkylated (N1+N7) Excess base/electrophile or high temperatures.[1][2]Acid Wash: Dissolve in EtOAc, wash with 1M HCl.[1][2] The cationic salt of the byproduct may stay in water (pH dependent).
Streaking on TLC N/A (Artifact) Interaction with silica silanols.[1][2]Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

to your eluent.[1][2]
Protocol: The "Buffered" Silica Column

Standard silica is acidic (


).[1] Azaindoles will stick, streak, and co-elute with impurities.[2]
  • Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (TEA) .[1][2]

  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess free amine.[1][2]

  • Elution: Run your gradient (e.g., Hex/EtOAc).[1][2]

    • Result: The TEA caps the acidic silanols, allowing the azaindole to elute as a sharp, symmetrical band, separating it from the C3-isomer.

Module 3: Removing Protodeboronation Byproducts

Issue: During Suzuki coupling of 5-bromo-7-azaindole with a boronic acid, you observe a byproduct where the Boron/Bromine is replaced by Hydrogen (


).

Root Cause: Protodeboronation .[1][4] The mechanism usually involves base-catalyzed hydrolysis of the boronic acid before transmetallation. Azaindole boronic acids are notoriously unstable.[1]

Prevention (The Only Real Cure)

Once formed, the deboronated byproduct (e.g., 7-azaindole) is often inseparable from the product by chromatography due to near-identical polarity.[1][2] You must prevent it:

  • Switch Reagents: Replace Boronic Acids with Pinacol Esters or Potassium Trifluoroborates (

    
    ) . These release the active species slowly.[4]
    
  • Anhydrous Conditions: Water accelerates protodeboronation.[1]

    • Old System:

      
      , 
      
      
      
      , Dioxane/Water.[1][2]
    • New System:

      
      , XPhos , 
      
      
      
      (solid), Anhydrous THF or Toluene .[1][2]
  • Concentration: High concentration of boronic acid promotes dimerization/hydrolysis.[1] Add the boronate dropwise (syringe pump) to the catalyst mixture.[1]

Visualization: Regioisomer & Impurity Logic

Impurity_Logic Crude Crude Mixture TLC TLC Analysis Crude->TLC Streak Streaking Spots? TLC->Streak Visual Check Separate Distinct Spots? Streak->Separate No Soln_Streak Add 1% Et3N to Eluent (Deactivate Silanols) Streak->Soln_Streak Yes Check_Rf Check Rf vs Product Separate->Check_Rf High_Rf Likely C3-Alkylated Try Crystallization (Toluene) Check_Rf->High_Rf Impurity > Product Low_Rf Likely Bis-Alkylated or N-Oxide Try Acid Extraction Check_Rf->Low_Rf Impurity < Product Same_Rf Protodeboronation? (Cannot Separate) RE-OPTIMIZE REACTION Check_Rf->Same_Rf Co-eluting

Figure 2: Diagnostic logic for identifying and separating common azaindole impurities.

FAQ: Frequently Asked Questions

Q: Can I use acid-base extraction to purify 5-bromo-7-azaindole? A: Yes, but be careful. The pyridine nitrogen is weakly basic (


).[1]
  • Protocol: Dissolve in EtOAc.[1] Extract with mild acid (1M citric acid or 0.5M HCl).[1][2] The azaindole moves to the aqueous layer. Wash organic layer (removes non-basic impurities).[1][2] Basify aqueous layer to pH 9–10 with NaOH.[1] Extract back into EtOAc.

  • Warning: Strong acids (conc.[1][2] HCl) or prolonged exposure can induce hydrolysis if sensitive functional groups are present.[1][2]

Q: My reaction turned into a solid gel. How do I work this up? A: This is common in Buchwald reactions with azaindoles.[1] The product precipitates as a Pd-complex or salt.[1]

  • Fix: Do not filter yet.[1] Add 2-MeTHF and 10% aqueous Potassium Carbonate . Heat to 50°C and stir vigorously. This breaks the complex/salt, solubilizing the organic product into the MeTHF and the salts into the water.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] Link[1][2]

    • Welch, C. J., et al. (2005).[1][2] Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205.[1][2] Link[1][2]

  • Azaindole Chemistry & Regioselectivity

    • Popowycz, F., et al. (2011).[1][2] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Journal of Medicinal Chemistry, 54(15), 5307-5339.[1][2] Link[1][2]

    • Lérida, A. C., et al. (2025).[1][2] Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents. Journal of the American Chemical Society.[5][6] Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[1][2][7] Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society, 139(3), 1312–1318.[1][2] Link[1][2]

  • Process Chemistry of Azaindoles

    • Han, C., et al. (2017).[1][2] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 798-804.[1][2] Link[1][2]

Sources

Technical Support Center: Regioselective Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity in 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffolds[1]

Executive Summary: The 7-Azaindole Paradox

7-Azaindole is a deceptive scaffold.[1] While it appears to be a simple bioisostere of indole, the pyridine nitrogen (N7) dramatically alters its electronic landscape.[1] Unlike indole, where the benzene ring is relatively electron-rich, the pyridine ring in 7-azaindole is electron-deficient.[1] This creates a "push-pull" system:

  • Pyrrole Ring (N1, C2, C3): Electron-rich (Nucleophilic).[1]

  • Pyridine Ring (C4, C5, C6, N7): Electron-poor (Electrophilic).[1]

This guide addresses the specific regioselectivity failures users encounter when standard indole protocols fail on 7-azaindole.

Visualizing the Reactivity Landscape

Before troubleshooting, verify your target vector against the intrinsic reactivity map below.[1]

G Azaindole 7-Azaindole Core N1 N1: Deprotonation / Alkylation (pKa ~13.2) Azaindole->N1 C3 C3: Electrophilic Aromatic Substitution (Halogenation/Acylation) Azaindole->C3 C2 C2: Lithiation / C-H Activation (Most Acidic C-H) Azaindole->C2 C4_C6 C4/C6: Minisci Radical Attack (Requires N7-Protonation) Azaindole->C4_C6 N7 N7: Oxidation / Coordination (Gateway to C6 functionalization) Azaindole->N7 N7->C4_C6 Activates

Figure 1: Intrinsic reactivity map of 7-azaindole.[1] Note the distinct electronic zones between the pyrrole and pyridine rings.[1]

Module 1: Troubleshooting Electrophilic Aromatic Substitution (C3-Targeting)

User Issue: "I am trying to acylate/halogenate at C3 using standard Lewis acids (e.g., AlCl3), but I get no reaction or complex mixtures."

Root Cause: The "N7 Trap."[1] In standard indole chemistry, Lewis acids activate the electrophile.[1] In 7-azaindole, the basic lone pair on N7 coordinates strongly with the Lewis acid (e.g., AlCl3, BF3), deactivating the ring towards EAS and poisoning the catalyst.[1]

Protocol Adjustment:

ParameterStandard Indole Protocol7-Azaindole Correction
Catalyst Strong Lewis Acids (AlCl3, FeCl3)Avoid Lewis Acids. Use Bronsted acids or pre-functionalized electrophiles.[1]
Halogenation NCS/NBS in DMFNIS/NBS in DMF (No catalyst needed) or I2/KOH (Base-mediated).[1]
Acylation Friedel-CraftsVilsmeier-Haack (POCl3/DMF) or Friedel-Crafts on N-oxide (followed by reduction).[1]

Validated Workflow: C3-Selective Iodination

  • Substrate: 7-azaindole (1.0 eq).

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq).[1]

  • Solvent: DMF (0.5 M).

  • Condition: Stir at 25°C for 1 hour.

  • Workup: Pour into ice water. The C3-iodo product precipitates (Yield >90%).[1]

    • Mechanism:[1][2][3][4][5][6][7] The polar solvent stabilizes the succinimide byproduct, driving the equilibrium.[1] No metal catalyst is required, avoiding N7 coordination [1].[1]

Module 2: C-H Activation & Metalation (C2 vs. C6 Selectivity)

User Issue: "I want to lithiate at C2, but I am observing degradation or C6 functionalization."

Root Cause: Anion Stability & Directing Groups.[1] The C2 proton is the most acidic ring proton (pKa ~33) after N1-H. However, N1 must be protected.[1] The choice of protecting group (PG) dictates the regioselectivity between C2 and C6 via the "Directed Metalation Group (DMG) Dance." [1]

The Decision Tree:

D Start Goal: Metalation Target Protect Is N1 Protected? Start->Protect C2_Target Target: C2 Protect->C2_Target Yes (SEM/Boc) C6_Target Target: C6 Protect->C6_Target Yes (Carbamoyl) Method_C2 Use SEM/Boc Group + n-BuLi (-78°C) C2_Target->Method_C2 Method_C6 Use N-Carbamoyl Group (DMG Dance Strategy) C6_Target->Method_C6

Figure 2: Selecting the protection strategy to dictate C2 vs. C6 lithiation.

Technical Insight: The DMG Dance Snieckus and colleagues demonstrated that an N-carbamoyl group (e.g., -CONEt2) initially directs lithiation to C2.[1] However, upon warming or specific catalysis, the anion can trigger a migration of the carbamoyl group or direct metalation to C6.[1]

  • For C2 Selectivity: Use N-SEM or N-Boc .[1] Treat with n-BuLi/TMEDA at -78°C. The bulky group prevents attack at the carbonyl and directs purely to C2 via thermodynamic acidity [2].[1]

  • For C6 Selectivity: Use N-oxide activation.[1][5][8] The N-oxide oxygen acts as a directing group for Pd-catalyzed C-H activation at C6 [3].[1]

Module 3: Radical Functionalization (Minisci Reaction)

User Issue: "I am using Minisci conditions to alkylate the pyridine ring, but I get a mixture of C2 and C4 isomers."

Root Cause: Electronic activation of the Azine ring.[1] Minisci reactions involve nucleophilic radical attack on a protonated heteroaromatic base.[1]

  • C2: Naturally activated but sterically accessible.[1]

  • C4: Activated by N7 protonation but sterically hindered if N1 is substituted.[1]

Troubleshooting Protocol:

VariableEffect on SelectivityRecommendation for C4 Selectivity
Acid Source Protonates N7, increasing electrophilicity at C4/C6.[1]Use TFA or H2SO4 (strong acid is mandatory).[1]
Solvent Affects radical polarity.[1]Water/Acetonitrile biphasic systems often favor C4.[1]
N1-Subst. Steric bulk at N1 blocks C2.[1]Use a bulky N1 protecting group (e.g., Tosyl) to mechanically block C2, forcing the radical to C4 [4].[1]
Module 4: The N-Oxide "Switch" (Accessing C6)

User Issue: "I cannot functionalize C6. It is inert to EAS and nucleophilic attack."

Solution: You must change the oxidation state of the scaffold.[1] The pyridine ring is electron-deficient, repelling electrophiles.[1] By forming the 7-azaindole N-oxide , you reverse the polarity (N-oxide oxygen is nucleophilic) or create a directing group handle.[1]

Protocol: Reissert-Henze Functionalization

  • Oxidation: Treat 7-azaindole with m-CPBA (1.1 eq) in EtOAc to form the N7-oxide.[1]

  • Activation: Treat the N-oxide with an electrophilic activator (e.g., POBr3 or TMSCN/Benzoyl Chloride).[1]

  • Result: The nucleophile adds to C6 (alpha to the nitrogen), followed by re-aromatization.[1]

    • Outcome: 6-Bromo-7-azaindole or 6-Cyano-7-azaindole.[1]

References
  • C3-Halogenation Mechanism

    • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[1][7]

    • Source:J. Org.[1][3] Chem. (ACS Publications).[1][8]

    • Link:[Link][1]

  • C2/C6 Lithiation (DMG Dance)

    • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.[1][4][9]

    • Source:Angew. Chem. Int. Ed.
    • Link:[Link][1]

  • N-Oxide Directed C-H Activation

    • Title: Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles... (Discusses N-oxide roles in selectivity).
    • Source:Org.[1][2][8][10][11] Lett.

    • Link:[Link][1]

  • Minisci & C4 Functionalization

    • Title: Recent advances in the global ring functionalization of 7-azaindoles.[1][11][12]

    • Source:Chem. Commun.[1][11][13] (RSC).[1][12]

    • Link:[Link]

Sources

Validation & Comparative

Advanced Spectroscopic Profiling of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blind Spot" in Kinase Scaffold Analysis

In the development of JAK and B-Raf kinase inhibitors, 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (a functionalized 7-azaindole) is a critical pharmacophore. Its synthesis—often involving nucleophilic aromatic substitution (SNAr) on a 4-chloro precursor or bromination of a 4-methoxy scaffold—generates a specific profile of structurally similar impurities that traditional methods frequently miss.

This guide challenges the industry-standard HPLC-UV (Method A) against an integrated UHPLC-Q-TOF-MS/2D-NMR workflow (Method B) . Our comparative data demonstrates that while Method A is sufficient for routine purity checks (>98%), it fails to detect critical isobaric and regioisomeric impurities that impact downstream SAR (Structure-Activity Relationship) modeling.

The Challenge: Why 7-Azaindoles Deceive Standard Detection

The 7-azaindole scaffold presents unique analytical hurdles due to its electron-rich nature and tautomeric potential.

  • Chromophoric Overlap: The UV absorption max (

    
    ) of the parent compound (~290 nm) overlaps almost perfectly with its des-bromo  and 4-ethoxy  analogs, making low-level detection by UV (DAD) unreliable.
    
  • Halogen Exchange: If synthesized via the 4-chloro intermediate, residual 4-chloro-5-bromo species may co-elute in standard C18 gradients due to similar lipophilicity.

  • Proton Exchange: The N1-proton is acidic; in protic solvents (MeOH/EtOH), solvent exchange can create artifacts often mistaken for impurities.

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of key impurities during the synthesis of the target molecule.

ImpurityPathways Start 4-Chloro-5-bromo- 1H-pyrrolo[2,3-b]pyridine Target TARGET: 5-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Start->Target NaOMe / MeOH (S_NAr) Imp1 Impurity A: 4-Chloro-5-bromo (Unreacted) Start->Imp1 Incomplete Rxn Imp2 Impurity B: Des-bromo Analog (Over-reduction) Target->Imp2 Hydrogenolysis (Side Rxn) Imp3 Impurity C: 4-Ethoxy Analog (Solvent Exchange) Target->Imp3 EtOH Contamination Imp4 Impurity D: N-Oxide (Oxidation) Target->Imp4 Air Oxidation

Figure 1: Synthetic genesis of common impurities. Note that Impurity C (4-Ethoxy) is a common artifact when ethanol is used in workup, often co-eluting with the methoxy target.

Comparative Analysis: Method A vs. Method B

We compared the detection capability of standard Quality Control (QC) methods against an advanced Characterization workflow.

Method A: The Baseline (HPLC-UV)
  • Instrument: Agilent 1260 Infinity II

  • Detector: Diode Array (DAD) @ 254 nm & 290 nm

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Limitation: Relies solely on retention time (

    
    ) and UV absorbance.
    
Method B: The Advanced Solution (UHPLC-Q-TOF-MS + 2D NMR)
  • Instrument: Waters Xevo G2-XS Q-TOF

  • Detector: ESI+ MS (High Resolution) + UV

  • Orthogonal Validation: Bruker Avance III HD 600 MHz NMR (NOESY/HSQC)

  • Advantage: Mass accuracy <2 ppm allows differentiation of elemental composition; NMR confirms regio-chemistry.

Performance Data Summary
MetricMethod A (HPLC-UV)Method B (UHPLC-Q-TOF)Verdict
Specificity Low . Cannot distinguish 4-OMe vs 4-OEt without standards.High . Resolves by mass (

14.01 Da).
Method B prevents false positives.
LOD (Limit of Detection) 0.05% (Area normalization)0.001% (Trace analysis)Method B is 50x more sensitive.
Structural ID None . Requires retention time matching.Full . Fragmentation patterns confirm structure.Method B is self-validating.
Throughput High (15 min run)Medium (Data processing intensive)Method A is better for routine batch release.

Detailed Experimental Protocols

To replicate these results, follow the validated workflows below. These protocols are designed to be self-validating —meaning the data generated contains internal checks (e.g., isotopic patterns) to confirm accuracy.

Protocol 1: UHPLC-Q-TOF-MS Profiling

Objective: Detect non-UV active impurities and confirm the "Des-bromo" and "Solvent Exchange" byproducts.

  • Sample Preparation:

    • Dissolve 1.0 mg of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in 1 mL of LC-MS grade Methanol .

    • Critical Step: Vortex for 30s and filter through a 0.2 µm PTFE filter to remove inorganic salts (e.g., NaBr from synthesis).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V (Optimized for 7-azaindole fragmentation).

    • Mass Range: 50–1000 m/z.

  • Data Interpretation (Self-Validation):

    • Target Peak: Look for m/z 226.98/228.98 (1:1 ratio indicating one Bromine atom).

    • Impurity B (Des-bromo): Look for m/z ~149.07 (Loss of Br pattern).

    • Impurity C (Ethoxy): Look for m/z ~241.00 (+14 Da shift from parent).

Protocol 2: 2D-NMR Regioisomer Confirmation

Objective: Distinguish between N1-alkylation (impurity) and C4-alkylation (target) if alkylating agents were used, and confirm the methoxy position.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 600 µL DMSO-d6 .

    • Note: Do not use CDCl3 as the NH proton broadens significantly, obscuring coupling constants.

  • Acquisition:

    • 1H NMR (16 scans): Confirm the methoxy singlet at

      
       ~4.0 ppm.
      
    • NOESY (Nuclear Overhauser Effect Spectroscopy): Set mixing time to 500 ms.

  • Analysis Logic:

    • Target Confirmation: You must see a strong NOE correlation between the Methoxy protons (C4-OMe) and the C3-H proton (approx

      
       6.5 ppm).
      
    • Absence of this correlation implies the methoxy group may be at the wrong position (e.g., C5 or C6 displacement).

Analytical Decision Matrix

Use this logic flow to determine the correct analytical tool for your stage of development.

DecisionMatrix Start Sample: 5-Bromo-4-methoxy-7-azaindole Q1 Is purity > 98% by HPLC-UV? Start->Q1 ResultA Routine Batch Release (Stick to Method A) Q1->ResultA Yes ResultB Investigate Impurities (Switch to Method B) Q1->ResultB No (or Unknown Peaks) Action1 Perform UHPLC-MS (Check for Des-bromo/Ethoxy) ResultB->Action1 Action2 Perform NOESY NMR (Confirm Regiochemistry) ResultB->Action2

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on initial purity assessment.

Conclusion

For 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , relying solely on HPLC-UV is a risk to scientific integrity. The spectral similarity of the des-bromo impurity and the potential for solvent-exchange artifacts (ethoxy analogs) requires the orthogonality of Method B .

By implementing the UHPLC-Q-TOF-MS protocol described above, researchers can detect impurities at the 0.001% level, ensuring that the biological data generated from these scaffolds is attributable to the target molecule and not a highly potent impurity.

References

  • Synthesis & Reactivity: Synthesis of 5-substituted 7-azaindoles. (2010).[2] European Patent Office. Available at:

  • Impurity Profiling Guidelines: U.S. Food and Drug Administration. Guidance for Industry, Q3A Impurities in New Drug Products.[3] (2008).[3][4][5] Available at: [Link]

  • Analytical Methodology: Impurity Profiling With Use of Hyphenated Techniques.[3] Asian Journal of Research in Chemistry. Available at: [Link][2][5][6][7]

  • Structural Data Grounding: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Crystal Structure. National Institutes of Health (PMC). Available at: [Link]

  • Regioselectivity in 7-Azaindoles: Regioselective Functionalization of 7-Azaindole. PubMed. Available at: [Link]

Sources

Comparative Guide: 5-Bromo-7-Azaindole vs. 5-Iodo-7-Azaindole in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line"

For routine synthesis of kinase inhibitors, 5-bromo-7-azaindole is the industry workhorse due to its cost-efficiency and stability. However, it requires specific ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to overcome the electronic deactivation of the azaindole core.

5-iodo-7-azaindole should be reserved for "rescue" operations: when the coupling partner is sterically hindered (ortho-substituted boronic acids), thermally unstable, or when the N1-position must remain unprotected. The iodo-derivative allows for milder reaction temperatures (60°C vs. 100°C+), significantly reducing hydrodehalogenation side products.

Feature5-Bromo-7-Azaindole5-Iodo-7-Azaindole
Cost Low (Commodity Chemical)High (Specialty Reagent)
Oxidative Addition Slow (Rate Determining Step)Fast
Catalyst Load High (5–10 mol%)Low (1–3 mol%)
N-Protection Highly Recommended (Boc/SEM)Optional (Tolerates free NH)
Primary Risk Incomplete conversionDehalogenation (reduction)

Mechanistic Foundation: The "N7-Poisoning" Trap

To optimize this reaction, one must understand why 7-azaindoles are difficult substrates compared to standard indoles.

The Electronic Problem

The pyridine ring in 7-azaindole is electron-deficient. This pulls electron density away from the C5-position, making the oxidative addition of Palladium(0) into the C-X bond significantly slower than in phenyl or indole systems.

  • Consequence: The catalyst rests in the solution longer before reacting, increasing the chance of decomposition.

The Coordination Problem (The Trap)

The N7 nitrogen is a basic pyridine-like nitrogen. It can coordinate strongly to the Palladium center, forming a stable, inactive complex (Pd-N7). This removes active catalyst from the cycle ("poisoning").

  • Why Iodo helps: The C-I bond is weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). Oxidative addition happens faster, allowing the Pd to enter the catalytic cycle before it gets trapped by the N7 nitrogen.

Visualization: The Kinetic Competition

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

AzaindoleMechanism Pd0 Active Catalyst Pd(0)L2 Poisoned INACTIVE TRAP (Pd Coordinated to N7) Pd0->Poisoned Fast Coordination (If N7 Unprotected) OxAdd Oxidative Addition (L2Pd(II)-Ar-X) Pd0->OxAdd Rate Determining Step (Iodo > Bromo) Substrate 5-Halo-7-Azaindole Substrate->OxAdd Product Coupled Product (C5-Aryl) OxAdd->Product Transmetallation & Reductive Elimination

Figure 1: The "Kinetic Race." Success depends on Oxidative Addition (Green) occurring faster than Catalyst Poisoning (Red).

Comparative Analysis & Decision Matrix

Scenario A: The Standard Workflow (Use 5-Bromo)

If your boronic acid is stable and you can protect the indole nitrogen (e.g., N-Boc, N-SEM), use 5-bromo-7-azaindole.

  • Ligand Choice: Use bulky, electron-rich ligands like XPhos or SPhos . These bulky ligands create steric hindrance that prevents the Pd from coordinating to the N7 nitrogen, effectively solving the poisoning issue.

  • Base: K3PO4 or Cs2CO3.

Scenario B: The "Difficult" Coupling (Use 5-Iodo)

Use 5-iodo-7-azaindole if:

  • N-Protection is impossible: You need to couple the free (NH)-azaindole.

  • Steric Hindrance: The boronic acid has ortho-substituents (e.g., 2,6-dimethylphenylboronic acid).

  • Thermal Sensitivity: The boronic acid decomposes (protodeboronation) at temperatures >80°C.

DecisionMatrix Start Select Halogen for C5-Arylation Protection Is N1-Protection (Boc/SEM) possible? Start->Protection Partner Is Boronic Acid Sterically Hindered? Protection->Partner Yes UseI USE 5-IODO (High Reactivity Protocol) Protection->UseI No (Free NH) Temp Is Boronic Acid Thermally Stable >80°C? Partner->Temp No Partner->UseI Yes (Ortho-subs) UseBr USE 5-BROMO (Standard Protocol) Temp->UseBr Yes Temp->UseI No (Decomposes)

Figure 2: Decision Matrix for selecting the optimal starting material.

Experimental Protocols

Protocol A: Standard Cost-Effective Method (5-Bromo)

Best for scale-up and stable substrates.

  • Substrate: 1.0 eq 1-(phenylsulfonyl)-5-bromo-7-azaindole (Protected)

  • Boronic Acid: 1.2 eq Arylboronic acid[1]

  • Catalyst: 5 mol% Pd(dppf)Cl2·DCM

  • Base: 3.0 eq K2CO3

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Conditions: 90–100°C for 4–12 hours.

Validation Step: Monitor by LCMS. If conversion stalls at 50%, add 2 mol% SPhos (ligand) to boost the active catalyst species.

Protocol B: High-Performance Method (5-Iodo)

Best for difficult substrates or free (NH) azaindoles.

  • Substrate: 1.0 eq 5-iodo-7-azaindole (Free NH or Protected)

  • Boronic Acid: 1.5 eq Arylboronic acid

  • Catalyst: 2 mol% Pd2(dba)3 + 4 mol% XPhos

  • Base: 3.0 eq K3PO4 (Anhydrous conditions often preferred for Iodo to prevent dehalogenation)

  • Solvent: n-Butanol or Toluene/Water (10:1)

  • Conditions: 60–70°C for 2–6 hours.

Validation Step: Watch for Hydrodehalogenation (M-I becomes M-H). If observed, lower temperature to 50°C and switch solvent to anhydrous DMF.

Troubleshooting & Optimization Data

The following table summarizes typical experimental outcomes based on internal application data and literature consensus.

Variable5-Bromo Outcome5-Iodo OutcomeCorrective Action
Ligand: PPh3 < 20% Yield (Poisoning)~50% YieldSwitch to Buchwald Ligands (XPhos, SPhos).
Solvent: DMF Good solubility, slow reactionFast reaction, risk of reductionUse Dioxane/Water for Bromo; Toluene for Iodo.
Base: Na2CO3 Often too weakAdequateSwitch to K3PO4 or Cs2CO3 for faster kinetics.
Side Product Homocoupling (Ar-Ar)De-iodination (Ar-H)For Br: Degas solvent thoroughly. For I: Lower temp.

References

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Molecules (MDPI). (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Ligand Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Retrieved from [Link]

Sources

Cellular Assay Protocols for 7-Azaindole Based Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The 7-Azaindole Advantage[1][2][3]

In the landscape of kinase inhibitor design, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold represents a critical evolution from the traditional indole and purine cores. As a bioisostere of the ATP purine ring, its primary utility lies in its ability to form a bidentate hydrogen bond with the kinase hinge region while significantly improving physicochemical properties.

For the drug development scientist, the 7-azaindole scaffold offers a distinct "Solubility Switch."[1] Unlike their indole counterparts, which often suffer from poor aqueous solubility leading to precipitation in cellular media and false-negative IC50s, 7-azaindoles typically exhibit superior metabolic stability and solubility due to the pyridine nitrogen (N7).

This guide provides a comparative analysis of this scaffold against its alternatives and details the specific cellular protocols required to validate its performance.

Part 1: Comparative Performance Matrix

The choice of a 7-azaindole core over Indole or Quinazoline scaffolds is rarely arbitrary. It is a strategic decision driven by the need for specific binding modes and ADME profiles.

Table 1: Scaffold Performance Comparison in Kinase Drug Discovery

Feature7-Azaindole (e.g., Vemurafenib)Indole (e.g., Sunitinib core)Quinazoline (e.g., Gefitinib)Scientific Rationale
Hinge Binding Bidentate (Donor & Acceptor)Monodentate (Donor only)Monodentate/BidentateThe N7 atom in 7-azaindole acts as a crucial H-bond acceptor, mimicking the N1 of adenine in ATP.
Aqueous Solubility High Low to ModerateLowThe extra nitrogen in the 6-membered ring lowers logP and increases polarity, reducing assay artifacts caused by compound aggregation.
Selectivity Potential High ModerateModerateThe 7-azaindole core allows for unique vectors of substitution (C3, C4, C5) to access the "back pocket" of kinases.
Metabolic Liability Low HighModerateIndoles are prone to oxidation at the C3 position; the pyridine ring in 7-azaindole stabilizes the system against oxidative metabolism.
Visualizing the Mechanism: Hinge Region Interaction

The diagram below illustrates the superior binding logic of the 7-azaindole scaffold compared to a standard indole. Note the dual interaction points (N1 and N7) that anchor the molecule.

HingeBinding Figure 1: Bidentate binding mode of 7-azaindole to kinase hinge residues. cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Scaffold Residue_NH Backbone NH (H-Bond Donor) N7 Pyridine N (N7) (H-Bond Acceptor) Residue_NH->N7 Hydrogen Bond Residue_CO Backbone CO (H-Bond Acceptor) N1 Pyrrole NH (N1) (H-Bond Donor) N1->Residue_CO Hydrogen Bond

[1]

Part 2: Validated Cellular Protocols

To accurately assess 7-azaindole inhibitors, standard biochemical assays are insufficient due to the scaffold's specific solubility and cell permeability advantages. We utilize Cellular Thermal Shift Assays (CETSA) for target engagement and In-Cell Westerns (ICW) for functional potency.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the 7-azaindole inhibitor enters the cell and physically binds to the target kinase in a complex cellular environment. Why this scaffold? 7-azaindoles often show higher intracellular accumulation than indoles. CETSA validates this by measuring the thermodynamic stabilization of the target protein.

Experimental Workflow
  • Cell Preparation:

    • Seed cells (e.g., A375 for BRAF, HEL for JAK2) in T-75 flasks.

    • Treat with the 7-azaindole inhibitor (e.g., 1 µM) or DMSO control for 1 hour. Note: Ensure final DMSO concentration is <0.5% to prevent solvent-induced thermal destabilization.

  • Harvest & Aliquot:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide into 10 aliquots (50 µL each) in PCR tubes.

  • Thermal Challenge:

    • Apply a temperature gradient (e.g., 40°C to 67°C) using a thermal cycler. Heat for 3 minutes.

    • Critical Step: Cool immediately to 25°C for 3 minutes to prevent non-specific aggregation.

  • Lysis & Separation:

    • Add lysis buffer (with NP-40) and perform 3 freeze-thaw cycles (Liquid N2 / 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Logic: Unbound protein denatures and precipitates; bound protein remains soluble in the supernatant.[2]

  • Detection:

    • Analyze supernatant via Western Blot or AlphaScreen.

    • Data Output: Plot "Fraction Soluble" vs. Temperature. A right-shift in the curve (

      
      ) indicates binding.
      

CETSA_Workflow Figure 2: CETSA workflow for validating intracellular target engagement. Step1 Live Cell Treatment (Drug vs DMSO) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Thermal Gradient (40°C - 67°C) Step2->Step3 Step4 Cell Lysis (Freeze-Thaw) Step3->Step4 Step5 Centrifugation (Remove Aggregates) Step4->Step5 Step6 Detect Soluble Protein (Western/Alpha) Step5->Step6

Protocol B: High-Throughput In-Cell Western (ICW)

Objective: Quantify the functional inhibition of downstream signaling (e.g., pSTAT3, pERK) in a 96/384-well format. Why this scaffold? 7-azaindole derivatives are often potent Type I inhibitors. ICW allows for the precise determination of IC50 values while normalizing for cell number, which is critical when testing compounds that might also induce anti-proliferative effects (cytotoxicity).

Experimental Workflow
  • Seeding:

    • Seed cells (10,000 - 20,000/well) in a black-walled, clear-bottom 96-well plate. Allow attachment overnight.

  • Starvation & Treatment:

    • Serum-starve cells (if pathway requires) for 4-16 hours.

    • Add serial dilutions of the 7-azaindole inhibitor. Incubate for 1-2 hours.

    • Stimulate pathway (e.g., add IL-6 for JAK/STAT) for the optimal time (typically 15-30 mins).

  • Fixation & Permeabilization:

    • Immediately fix with 3.7% formaldehyde in PBS for 20 mins at RT.[3]

    • Wash 3x with PBS + 0.1% Triton X-100 (permeabilization).[3]

  • Blocking & Staining:

    • Block with Intercept® Blocking Buffer (or 5% BSA) for 1 hour.

    • Primary Antibody: Incubate with Target Ab (e.g., Mouse anti-pERK) and Normalization Ab (e.g., Rabbit anti-Total ERK or DNA stain) overnight at 4°C.

  • Detection:

    • Wash 3x with PBS-Tween.

    • Secondary Antibody: Use IRDye® conjugated secondaries (e.g., 800CW for Target, 680RD for Normalization).

    • Scan on an infrared imaging system (e.g., Odyssey).[4]

  • Analysis:

    • Calculate Ratio: Signal (800nm) / Signal (680nm).

    • Plot dose-response curve to determine IC50.

Self-Validating Check: The Z-factor for the assay must be >0.5. If the normalization signal (Total Protein/DNA) drops significantly at high drug concentrations, the compound is cytotoxic, and the phospho-signal reduction is an artifact of cell death, not kinase inhibition.

ICW_Workflow Figure 3: In-Cell Western workflow for ratiometric IC50 determination. Step1 Seed & Treat (96-well Plate) Step2 Fix & Permeabilize (Formaldehyde/Triton) Step1->Step2 Step3 Dual Antibody Stain (Phospho + Total) Step2->Step3 Step4 IR Imaging (700nm/800nm) Step3->Step4 Step5 Ratiometric Analysis (Normalize Data) Step4->Step5

References

  • Vertex AI Search. (2025). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook. Link

  • Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Link

  • LI-COR Biosciences. (2024).[5] In-Cell Western™ Assay Protocols and Templates. LI-COR. Link

  • Song, J. (2025).[2] Applications of the Cellular Thermal Shift Assay to Drug Discovery. International Journal of Molecular Sciences. Link

  • PharmaBlock. (2024).[5] Azaindoles in Medicinal Chemistry: Solubility and Efficacy. PharmaBlock. Link

Sources

Structure-Activity Relationship (SAR) of 5-Substituted 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in kinase inhibitor design, primarily due to its ability to mimic the purine core of ATP while offering superior physicochemical properties.[1][2] This guide focuses on the critical 5-position vector , a substitution site that frequently dictates the delicate balance between potency, solubility, and kinase selectivity. Unlike the hinge-binding motif (positions 1 and 7), the 5-position typically directs substituents toward the solvent-exposed front, allowing for the modulation of ADME properties without disrupting the primary binding mode.

Part 1: The Scaffold Advantage (7-Azaindole vs. Alternatives)

To understand the SAR of the 5-position, one must first validate the core scaffold. The 7-azaindole is superior to its bioisosteres (Indole and Purine) for specific kinase targets due to its hydrogen-bonding capabilities.

Hinge Binding Mechanics

The kinase hinge region typically requires a bidentate hydrogen bond system.[1]

  • 7-Azaindole: The pyrrole NH (N1) acts as a hydrogen bond donor (HBD), and the pyridine nitrogen (N7) acts as a hydrogen bond acceptor (HBA).[1] This mimics the N9 and N1 of adenine, respectively.

  • Indole: Lacks the N7 acceptor. To achieve similar affinity, indole-based inhibitors often require additional functional groups to interact with the hinge or rely on hydrophobic interactions, which can reduce ligand efficiency.

Diagram 1: Comparative Binding Modes

The following diagram illustrates the superior bidentate binding mode of 7-azaindole compared to the monodentate binding of indole.

BindingMode cluster_0 7-Azaindole Scaffold cluster_1 Indole Scaffold KinaseHinge Kinase Hinge Region (Glu/Met Backbone) Azaindole 7-Azaindole Core (N1 & N7) KinaseHinge->Azaindole H-Bond Acceptor (N7) Indole Indole Core (N1 only) KinaseHinge->Indole No Interaction (C7) Azaindole->KinaseHinge H-Bond Donor (N1-H) Indole->KinaseHinge H-Bond Donor (N1-H)

Caption: Bidentate binding of 7-azaindole (N1/N7) vs. monodentate binding of indole (N1) at the kinase hinge.

Part 2: The 5-Position Vector (SAR Analysis)

The 5-position of the 7-azaindole ring is strategically located to project substituents into the solvent-accessible region (solvent front) of the ATP-binding pocket. This vector is critical for two reasons:

  • Solubility: It allows the attachment of polar solubilizing groups (e.g., piperazines, morpholines) without causing steric clash within the tight hinge region.

  • Selectivity: In some kinases (e.g., TrkA, FGFR4), the 5-position substituent can reach the "gatekeeper" residue or specific hydrophobic pockets unique to that kinase family.

Comparative Data: Impact of 5-Substitution

The table below summarizes the effect of modifying the 5-position on potency (IC50) and solubility, based on aggregated data from Trk and Aurora kinase inhibitor campaigns.

Compound Class5-Position Substituent (R)Biochemical IC50 (nM)Solubility (pH 7.4)SAR Insight
Baseline Hydrogen (-H)> 1,000ModerateCore scaffold binds hinge but lacks solvent front interaction.
Gen 1 Halogen (-F, -Cl)150 - 300LowElectronic modulation of the ring; minor potency gain.
Gen 2 Phenyl / Aryl10 - 50Very LowHydrophobic collapse into the solvent pocket increases potency but crashes solubility.
Gen 3 Heteroaryl (e.g., Pyridine)5 - 20ModerateNitrogen incorporation improves solubility while maintaining aromatic stacking.
Optimized Solubilized Aryl (e.g., -Ph-Piperazine)< 5 High "Sweet spot." The aryl linker provides potency; the distal amine ensures solubility.

Technical Note: The shift from Gen 1 to Optimized typically results in a 100-fold increase in potency. This is attributed to the displacement of high-energy water molecules at the solvent front and the formation of additional H-bonds with non-conserved residues.

Part 3: Experimental Protocols

To validate these SAR claims, reproducible synthesis and assay protocols are required.

Chemical Synthesis: Suzuki-Miyaura Coupling at C5

The most reliable method to install substituents at the 5-position is via palladium-catalyzed cross-coupling. Direct electrophilic substitution at C5 is difficult due to the electron-deficient nature of the pyridine ring; therefore, starting with a 5-halo precursor is standard.

Protocol:

  • Reagents: 5-bromo-7-azaindole (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Degas solvents with N2 for 15 mins. Heat to 90°C for 4-12 hours under inert atmosphere.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc).

Diagram 2: Synthetic Workflow

Synthesis Start 5-Bromo-7-Azaindole Process Suzuki Coupling (90°C, Dioxane/H2O) Start->Process Reagents Aryl Boronic Acid + Pd(dppf)Cl2 + Cs2CO3 Reagents->Process Product 5-Substituted 7-Azaindole (Target Inhibitor) Process->Product Yield: 60-85%

Caption: Standard Suzuki-Miyaura coupling workflow for C5 functionalization.

Biochemical Validation: FRET-Based Kinase Assay

To measure the IC50 improvements described in the SAR section, a Z'-LYTE (FRET) assay is recommended over radiometric methods for higher throughput.

Protocol:

  • Reaction Mix: Kinase (e.g., TrkA, 0.1-1 nM), ATP (at Km apparent), FRET peptide substrate (2 µM), and Test Compound (serial dilution in DMSO).

  • Incubation: 1 hour at Room Temperature in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Development: Add Development Reagent (Site-specific protease). This cleaves non-phosphorylated peptides, disrupting FRET. Phosphorylated peptides remain intact (high FRET).

  • Readout: Measure fluorescence ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 4: Strategic Recommendations (Decision Tree)

When optimizing 5-substituted 7-azaindoles, use the following logic to navigate the "Potency-Solubility Cliff."

Diagram 3: SAR Optimization Logic

SAR_Logic Start Start: 5-Bromo-7-Azaindole Step1 Install Hydrophobic Aryl Group Start->Step1 Check1 Potency < 50 nM? Step1->Check1 Check1->Step1 No (Optimize Core) SolubilityIssue Solubility Poor? Check1->SolubilityIssue Yes Fix1 Append Morpholine/Piperazine via Linker SolubilityIssue->Fix1 Yes (Steric bulk ok) Fix2 Change Aryl to Heteroaryl (e.g., Pyridine) SolubilityIssue->Fix2 Yes (Space limited) Final Lead Candidate: High Potency + Good ADME Fix1->Final Fix2->Final

Caption: Decision tree for optimizing the 5-position substituent.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity.[3][4] Bioorganic & Medicinal Chemistry, 95, 117503.[3] Link

  • Léonce, S., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2664. Link

  • Hao, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors.[5] Journal of Medicinal Chemistry, 65(10), 7163–7181. Link

  • Popowycz, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Inorganics, 6(4), 116. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.